Product packaging for Bis(2-Chloroethyl)amine hydrochloride-d8(Cat. No.:)

Bis(2-Chloroethyl)amine hydrochloride-d8

Cat. No.: B12391564
M. Wt: 186.53 g/mol
InChI Key: YMDZDFSUDFLGMX-PHHTYKMFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(2-Chloroethyl)amine hydrochloride-d8 is a useful research compound. Its molecular formula is C4H10Cl3N and its molecular weight is 186.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10Cl3N B12391564 Bis(2-Chloroethyl)amine hydrochloride-d8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10Cl3N

Molecular Weight

186.53 g/mol

IUPAC Name

2-chloro-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-1,1,2,2-tetradeuterioethanamine;hydrochloride

InChI

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2,3D2,4D2;

InChI Key

YMDZDFSUDFLGMX-PHHTYKMFSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)NC([2H])([2H])C([2H])([2H])Cl.Cl

Canonical SMILES

C(CCl)NCCCl.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-Chloroethyl)amine hydrochloride-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-Chloroethyl)amine hydrochloride-d8, a deuterated analog of the alkylating agent Bis(2-Chloroethyl)amine hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for analytical and research purposes.

Core Compound Data

This compound is the deuterium-labeled form of Bis(2-Chloroethyl)amine hydrochloride, also known as nor-nitrogen mustard. The incorporation of deuterium atoms makes it a valuable tool in mass spectrometry-based quantitative analysis, where it serves as an ideal internal standard.

Quantitative Data Summary
PropertyValueReference
Chemical Formula C₄H₂D₈Cl₃N
Molecular Weight 186.54 g/mol
CAS Number 102092-04-6
Unlabeled CAS Number 821-48-7
Isotopic Enrichment ≥98 atom % D
Appearance White to light beige crystalline powder
Storage Conditions Room temperature
Stability Stable under recommended storage conditions. Re-analysis is recommended after three years.

Synthesis and Mechanism of Action

Synthesis Pathway

While a detailed, publicly available synthesis protocol for this compound is not readily found, the synthetic route can be inferred from the well-established synthesis of its unlabeled counterpart and the availability of deuterated starting materials. The synthesis of Bis(2-chloroethyl)amine hydrochloride is achieved through the reaction of diethanolamine with thionyl chloride.

A plausible synthetic pathway for the deuterated analog is as follows:

G Diethanolamine_d8 Diethanolamine-d8 Reaction Chlorination Reaction Diethanolamine_d8->Reaction ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Reaction Product Bis(2-Chloroethyl)amine hydrochloride-d8 Reaction->Product

Caption: Plausible synthesis pathway for this compound.

This reaction would involve the chlorination of the hydroxyl groups of Diethanolamine-d8 using a chlorinating agent like thionyl chloride, likely in an appropriate solvent.

Mechanism of Action of the Unlabeled Compound

The non-deuterated parent compound, Bis(2-Chloroethyl)amine, is a potent DNA alkylating agent. Its cytotoxic effects, which are harnessed in chemotherapy, are a result of its ability to form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.

The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is then attacked by nucleophilic sites on DNA, primarily the N7 position of guanine bases. The second chloroethyl arm can then undergo a similar reaction, leading to interstrand or intrastrand DNA cross-links.

G cluster_0 Cellular Environment NitrogenMustard Bis(2-Chloroethyl)amine AziridiniumIon Aziridinium Ion (Reactive Intermediate) NitrogenMustard->AziridiniumIon Intramolecular Cyclization DNA DNA AziridiniumIon->DNA Nucleophilic Attack (e.g., Guanine N7) AlkylatedDNA Alkylated DNA (Monoadduct) DNA->AlkylatedDNA CrosslinkedDNA Cross-linked DNA (Inter/Intrastrand) AlkylatedDNA->CrosslinkedDNA Second Alkylation Apoptosis Cell Death (Apoptosis) CrosslinkedDNA->Apoptosis

Caption: DNA alkylation mechanism of Bis(2-Chloroethyl)amine.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry assays to ensure accuracy and precision by correcting for variability in sample preparation and analysis. The following is a detailed protocol for the analysis of the unlabeled compound using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS), which can be adapted for the use of the deuterated internal standard.

UHPLC-MS/MS Method for Quantification

This method is designed for the sensitive and selective quantification of Bis(2-Chloroethyl)amine, often as a genotoxic impurity in pharmaceutical substances.

Instrumentation:

  • Waters Acquity™ UPLC H-Class system coupled with a Waters Micromass Quattro Premier XE Mass Spectrometer (or equivalent).

Chromatographic Conditions:

  • Column: ACE 3 C18 (100 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 0.2% Formic Acid in Milli-Q Water.

  • Mobile Phase B: Methanol.

  • Elution Mode: Isocratic.

  • Mobile Phase Composition: 45:55 (v/v) of Mobile Phase A and Mobile Phase B.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Autosampler Temperature: 15 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive-ion Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable diluent to achieve the desired concentration.

  • Spike the sample with a known concentration of this compound as the internal standard.

  • Vortex the sample to ensure homogeneity.

  • Filter the sample through a 0.22 µm filter before injection into the UHPLC system.

G cluster_0 Sample Preparation cluster_1 UHPLC Separation cluster_2 MS/MS Detection Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Spike Spike with d8-Internal Standard Dissolve->Spike Vortex Vortex Spike->Vortex Filter Filter (0.22 µm) Vortex->Filter Inject Inject 2 µL Filter->Inject Column ACE 3 C18 Column (40 °C) Inject->Column Elution Isocratic Elution (0.5 mL/min) Column->Elution ESI ESI+ Ionization Elution->ESI MRM MRM Detection ESI->MRM Quantification Quantification MRM->Quantification

Caption: Experimental workflow for UHPLC-MS/MS analysis.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of its unlabeled counterpart in various matrices, particularly in the context of pharmaceutical quality control and pharmacokinetic studies. The unlabeled compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

**Areas

An In-depth Technical Guide to Bis(2-Chloroethyl)amine hydrochloride-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant biological pathways associated with Bis(2-Chloroethyl)amine hydrochloride-d8. This deuterated analogue of the well-known nitrogen mustard, nornitrogen mustard, is a valuable tool in modern research, particularly in pharmacokinetic and metabolic studies.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Bis(2-Chloroethyl)amine hydrochloride. The replacement of eight hydrogen atoms with deuterium provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[1][2] The physicochemical properties of deuterated compounds can exhibit slight differences from their hydrogenated analogs due to the kinetic isotope effect, which can influence factors like metabolic stability.[3][4]

Quantitative Data Summary
PropertyValueSource
CAS Number 102092-04-6Toronto Research Chemicals
Molecular Formula C₄H₂D₈Cl₃NMedChemExpress[2]
Molecular Weight 186.54 g/mol MedChemExpress[2]
Appearance White to beige crystalline powderS D Fine-Chem Limited[5]
Melting Point 212 - 215 °CS D Fine-Chem Limited[5]
Purity Min. 98.50%S D Fine-Chem Limited[5]
Storage Store at room temperatureAlfa Chemistry

Mechanism of Action: DNA Alkylation

The biological activity of Bis(2-Chloroethyl)amine is attributed to its function as a bifunctional alkylating agent.[6] The mechanism is initiated by an intramolecular cyclization to form a highly reactive aziridinium (ethyleneiminium) ion. This electrophilic intermediate then reacts with nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine bases in DNA. This process can occur on one or both of the chloroethyl arms, leading to mono-adducts and, more significantly, inter- and intra-strand DNA cross-links.[7][8] These cross-links inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6]

DNA_Alkylation_Mechanism cluster_activation Activation cluster_alkylation DNA Alkylation cluster_consequence Cellular Consequence Bis(2-Chloroethyl)amine Bis(2-Chloroethyl)amine Aziridinium_Ion Aziridinium Ion (Ethyleneiminium) Bis(2-Chloroethyl)amine->Aziridinium_Ion Intramolecular Cyclization DNA_Guanine Guanine (N7) Aziridinium_Ion->DNA_Guanine Nucleophilic Attack Mono_Adduct Mono-adduct DNA_Guanine->Mono_Adduct Cross_Linked_DNA DNA Cross-link (Inter/Intra-strand) Mono_Adduct->Cross_Linked_DNA Second Alkylation Replication_Block Replication/Transcription Block Cross_Linked_DNA->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of DNA Alkylation by Bis(2-Chloroethyl)amine.

Cellular Response to DNA Damage: Signaling Pathways

The formation of DNA adducts and cross-links by nitrogen mustards triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).[7] This response aims to repair the damage, but if the damage is too extensive, it can lead to programmed cell death. The primary kinases that sense and initiate the DDR are Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[7][9][10]

  • ATM is primarily activated by DNA double-strand breaks (DSBs), which can be a secondary consequence of replication fork collapse at the site of a cross-link.[9]

  • ATR is activated by single-stranded DNA (ssDNA) regions, which are generated during the processing of DNA adducts and stalled replication forks.[9][10]

Activation of ATM and ATR leads to the phosphorylation of a multitude of downstream targets, including the checkpoint kinases Chk2 and Chk1, respectively.[9] This signaling cascade coordinates cell cycle arrest, activates DNA repair pathways, and can ultimately induce apoptosis, often through the p53 tumor suppressor protein.[7][11]

DNA_Damage_Response_Pathway cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effector Pathways DNA_Damage DNA Cross-links (from Bis(2-Chloroethyl)amine) ATM ATM DNA_Damage->ATM DSBs ATR ATR DNA_Damage->ATR Stalled Replication Forks (ssDNA) Chk2 Chk2 ATM->Chk2 Phosphorylation Chk1 Chk1 ATR->Chk1 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair (HR, NHEJ) Chk2->DNA_Repair Apoptosis Apoptosis (via p53) Chk2->Apoptosis Chk1->Cell_Cycle_Arrest Chk1->DNA_Repair Chk1->Apoptosis

DNA Damage Response to Nitrogen Mustard-induced Lesions.

Experimental Protocols

This compound is predominantly used as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The following is a representative protocol for the quantification of Bis(2-Chloroethyl)amine in a biological matrix, such as urine or plasma. This protocol is illustrative and should be optimized for specific experimental conditions.

Objective: To quantify the concentration of Bis(2-Chloroethyl)amine in a biological sample using this compound as an internal standard.

Materials:

  • Biological matrix (e.g., human plasma, urine)

  • Bis(2-Chloroethyl)amine hydrochloride (analyte)

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation plates or microcentrifuge tubes

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of the analyte and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution of the IS by diluting the stock solution to an appropriate concentration (e.g., 1 µg/mL) in 50:50 ACN:water.

    • Prepare calibration standards by spiking known concentrations of the analyte into the biological matrix.

    • Prepare QCs at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each standard, QC, and unknown sample, add 300 µL of the IS working solution in ACN.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. The exact m/z values will need to be determined by infusion of the individual compounds. For Bis(2-Chloroethyl)amine (C₄H₉Cl₂N), the protonated molecule [M+H]⁺ would be approximately 142.0. For the d8-analog (C₄HD₈Cl₂N), the [M+H]⁺ would be approximately 150.1.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for all samples.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Workflow for Bioanalytical Quantification using a Deuterated Internal Standard.

Safety Information

Bis(2-Chloroethyl)amine hydrochloride is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. It is classified as a corrosive and toxic compound. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Bis(2-Chloroethyl)amine hydrochloride-d8 certificate of analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile for Bis(2-Chloroethyl)amine hydrochloride-d8, a deuterated analog of the alkylating agent nornitrogen mustard. This document is intended to serve as a reference for the quality control, characterization, and application of this compound in research and development settings. This compound is primarily utilized as an internal standard for the quantification of Bis(2-Chloroethyl)amine hydrochloride in various biological matrices during pharmacokinetic and metabolic studies.[1][2]

Product Identification and Specifications

This section outlines the key identifiers and typical physicochemical properties of this compound.

Identifier Value
Chemical Name 2-chloro-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-1,1,2,2-tetradeuterioethanamine;hydrochloride[3]
CAS Number 102092-04-6[3]
Unlabelled CAS Number 821-48-7[3]
Molecular Formula C₄H₂D₈Cl₃N[1]
Molecular Weight 186.54 g/mol [1]
Physicochemical Property Specification
Appearance White to off-white or beige crystalline powder/solid.[3][4][5]
Solubility Soluble in water.[3]
Melting Point 212-214 °C
Storage Store at room temperature or 4°C, sealed and protected from moisture.[1][4]

Analytical Data Summary

The following table summarizes the typical quality control tests and their acceptance criteria for a representative batch of this compound.

Test Method Specification
Assay Titration≥98.0%[4]
Identification FTIRConforms to structure[6]
Structure Confirmation ¹H NMR SpectroscopyConsistent with structure[4]
Isotopic Purity Mass Spectrometry≥98 atom % D[7]
Chemical Purity HPLC>95%[8]

Experimental Protocols

This section details the methodologies for the key analytical experiments cited in the data summary.

Assay by Titration

The assay determines the purity of the substance by titrating the amine hydrochloride salt.

  • Principle: A non-aqueous acid-base titration is performed. The amine hydrochloride is weakly basic and can be titrated with a strong acid in a non-aqueous solvent.

  • Apparatus: Analytical balance, burette, beaker, magnetic stirrer.

  • Reagents: Perchloric acid (HClO₄) in glacial acetic acid (0.1 N), glacial acetic acid, crystal violet indicator.

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in glacial acetic acid.

    • Add a few drops of crystal violet indicator.

    • Titrate the solution with 0.1 N perchloric acid until the endpoint is reached, indicated by a color change from violet to blue-green.

    • The percentage purity is calculated based on the volume of titrant consumed.

Identification by FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the identity of the compound by analyzing its functional groups.

  • Principle: The sample is irradiated with infrared radiation, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the bonds within the molecule, creating a unique spectral fingerprint.

  • Apparatus: FTIR spectrometer.

  • Procedure:

    • A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.[9]

    • Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

    • The sample is scanned over the range of 4000-400 cm⁻¹.

    • The resulting spectrum is compared to a reference spectrum of Bis(2-Chloroethyl)amine hydrochloride. The presence of characteristic peaks for N-H, C-H, and C-Cl bonds confirms the identity.

Structure Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the molecular structure. For the deuterated compound, the absence of proton signals at specific positions confirms deuteration.

  • Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by hydrogen nuclei (protons) provides information about their chemical environment.

  • Apparatus: NMR spectrometer (e.g., 400 MHz).

  • Reagents: Deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Procedure:

    • Dissolve an accurately weighed sample in the appropriate deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • The spectrum should be consistent with the structure of the hydrochloride salt of the amine.[4] For the d8 analog, the characteristic signals for the ethyl protons will be absent, confirming the high level of deuteration.

Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is employed to assess the chemical purity and detect any impurities.

  • Principle: The sample is dissolved in a mobile phase and injected into a column packed with a stationary phase. The components of the sample separate based on their differential partitioning between the two phases.

  • Apparatus: HPLC system with a suitable detector (e.g., UV or ELSD).

  • Typical Conditions:

    • Column: SeQuant® ZIC®-HILIC (150x4.6 mm, 5 µm) or similar.[7]

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium acetate, pH 5.9) in an 85:15 (v/v) ratio.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: Evaporative Light Scattering Detector (ELSD).[7]

    • Temperature: 30 °C.[7]

  • Procedure:

    • Prepare a solution of the sample in the mobile phase.

    • Inject the solution into the HPLC system.

    • Record the chromatogram and calculate the area percentage of the main peak to determine the purity.

Isotopic Purity by Mass Spectrometry

Mass Spectrometry (MS) is used to confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.

  • Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the determination of the molecular mass and the relative abundance of different isotopic species.

  • Apparatus: Mass spectrometer (e.g., coupled with GC or LC, or via direct infusion).

  • Ionization Technique: Electrospray Ionization (ESI) is commonly used.[10]

  • Procedure:

    • Prepare a dilute solution of the sample.

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

    • The spectrum will show a peak corresponding to the molecular ion of the d8-labeled compound. The isotopic enrichment is determined by comparing the intensity of this peak to any residual peaks corresponding to partially deuterated or non-deuterated species.

Mechanism of Action and Signaling

While this compound is used as a stable isotope-labeled internal standard, its non-deuterated counterpart is a potent DNA alkylating agent.[3][11] Understanding its mechanism is crucial for researchers in oncology and drug development.

Bis(2-chloroethyl)amine is a bifunctional alkylating agent that forms highly reactive aziridinium ions in vivo. These ions then react with nucleophilic sites on DNA, particularly the N7 position of guanine.[12][13] Being bifunctional, one molecule can react with two different guanine bases, leading to the formation of DNA interstrand or intrastrand cross-links.[12][14] These cross-links prevent DNA strand separation, thereby blocking DNA replication and transcription.[1][13] This extensive DNA damage triggers cell cycle arrest and ultimately leads to the activation of apoptotic pathways and cell death.[12][13]

DNA_Alkylation_Pathway cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage cluster_2 Cellular Response Agent Bis(2-chloroethyl)amine Aziridinium Reactive Aziridinium Ion Agent->Aziridinium Intramolecular cyclization DNA DNA Aziridinium->DNA Alkylation of Guanine N7 Monoadduct Guanine Monoadduct Crosslink Interstrand Cross-link Monoadduct->Crosslink Second alkylation ReplicationBlock Replication Fork Stall Crosslink->ReplicationBlock DDR DNA Damage Response (ATM/ATR) ReplicationBlock->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Damage irreparable

Mechanism of DNA alkylation and induced apoptosis.

Experimental and Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control and certification of a chemical reference standard like this compound.

QC_Workflow Start Receive Raw Material Sampling Representative Sampling Start->Sampling Tests Perform Analytical Tests (NMR, MS, HPLC, FTIR, etc.) Sampling->Tests DataReview Data Review and Analysis Tests->DataReview SpecCheck Compare Against Specifications DataReview->SpecCheck Pass Generate Certificate of Analysis SpecCheck->Pass  Pass   Fail Quarantine and Re-test/ Reject Batch SpecCheck->Fail  Fail   End Release for Use Pass->End

General quality control workflow for a chemical standard.

References

A Technical Guide to Bis(2-Chloroethyl)amine hydrochloride-d8 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Bis(2-Chloroethyl)amine hydrochloride-d8. This deuterated analog of the nitrogen mustard precursor is a critical reagent in various research applications, including its use as an internal standard in mass spectrometry-based studies and in the synthesis of labeled metabolites for pharmacokinetic and metabolism studies.

This guide provides a comparative summary of supplier specifications, outlines recommended experimental protocols for quality control, and presents a logical workflow for qualifying suppliers of this critical material.

Supplier Specifications

The quality and consistency of this compound are paramount for reliable and reproducible experimental outcomes. Below is a summary of typical specifications from various suppliers. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) from the chosen supplier for detailed quantitative data.

SpecificationToronto Research Chemicals (TRC) / LGC StandardsCDN IsotopesMedChemExpressAlfa Chemistry
CAS Number 102092-04-6102092-04-6102092-04-6102092-04-6
Molecular Formula C₄D₈HCl₂N · HCl(ClCD₂CD₂)₂NH·HClC₄H₂D₈Cl₃N(ClCD₂CD₂)₂NH·HCl
Molecular Weight 186.54186.54186.54186.54
Isotopic Enrichment Not explicitly stated≥98 atom % DNot explicitly statedNot explicitly stated
Chemical Purity Not explicitly stated≥98%Information available on CoANot explicitly stated
Appearance Not explicitly statedNot explicitly statedInformation available on CoANot explicitly stated
Storage Conditions +4°CRoom temperatureRoom temperatureRoom temperature
Unlabeled CAS No. 821-48-7821-48-7821-48-7Not specified

Experimental Protocols for Quality Control

Ensuring the identity, purity, and isotopic enrichment of this compound is essential. The following are recommended methodologies for its quality control.

Identity Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the deuterated compound.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Infuse the solution directly into a high-resolution mass spectrometer (HRMS) or analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Acquire the mass spectrum in positive ion mode.

    • Expected Result: The spectrum should show a prominent ion corresponding to the exact mass of the protonated molecule [M+H]⁺ of Bis(2-Chloroethyl)amine-d8. The observed mass should be compared with the theoretical exact mass.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the chemical purity of the compound and identify any non-deuterated or other impurities.

  • Methodology: A reverse-phase HPLC method is generally suitable.

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid or another suitable modifier.

    • Detection: UV detection at a low wavelength (e.g., 195-210 nm) or by a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

    • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

    • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is typically calculated based on the area percentage of the main peak.

Isotopic Enrichment and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the level of deuterium incorporation and confirm the structure of the molecule.

  • Methodology:

    • ¹H NMR (Proton NMR):

      • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

      • Acquire the ¹H NMR spectrum.

      • Expected Result: The signals corresponding to the ethyl groups should be significantly diminished or absent compared to the spectrum of the non-deuterated standard, confirming high isotopic enrichment. Residual proton signals can be used to quantify the level of deuteration.

    • ²H NMR (Deuterium NMR):

      • This technique directly observes the deuterium nuclei.

      • Acquire the ²H NMR spectrum.

      • Expected Result: The spectrum will show signals at chemical shifts corresponding to the positions of deuterium incorporation.

    • ¹³C NMR (Carbon-13 NMR):

      • Acquire the ¹³C NMR spectrum.

      • Expected Result: The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated compound.

Supplier Qualification Workflow

The selection and qualification of a supplier for a critical reagent like this compound is a crucial process for ensuring the long-term consistency and quality of research and development activities. The following diagram illustrates a logical workflow for this process.

SupplierQualification cluster_InitialScreening Initial Screening cluster_SampleEvaluation Sample Evaluation cluster_FinalQualification Final Qualification & Monitoring IdentifySuppliers Identify Potential Suppliers (e.g., TRC, CDN Isotopes) RequestInfo Request Technical Information (CoA, Specifications) IdentifySuppliers->RequestInfo InitialEval Initial Evaluation of Specifications RequestInfo->InitialEval RequestSample Request Sample for Evaluation InitialEval->RequestSample QC_Testing In-house QC Testing (Identity, Purity, Isotopic Enrichment) RequestSample->QC_Testing CompareResults Compare Results with Supplier CoA QC_Testing->CompareResults Decision1 Meets Requirements? CompareResults->Decision1 ApproveSupplier Approve Supplier Decision1->ApproveSupplier Yes RejectSupplier Reject Supplier Decision1->RejectSupplier No OngoingMonitoring Ongoing Quality Monitoring (Lot-to-lot consistency) ApproveSupplier->OngoingMonitoring

Caption: A workflow diagram for qualifying a new supplier of a critical reagent.

This comprehensive guide provides a solid foundation for researchers and drug development professionals to source, qualify, and utilize this compound with confidence, ensuring the integrity and success of their scientific endeavors.

A Technical Guide to the Isotopic Purity of Bis(2-Chloroethyl)amine hydrochloride-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the isotopic purity of Bis(2-Chloroethyl)amine hydrochloride-d8, a deuterated analog of the nitrogen mustard precursor. Understanding the isotopic enrichment of this compound is critical for its application in various research and development settings, including its use as an internal standard in mass spectrometry-based bioanalytical methods and in mechanistic studies of drug metabolism.

Isotopic Purity Data

The isotopic purity of a deuterated compound is a measure of the extent to which the protium (¹H) atoms at specific positions in the molecule have been replaced by deuterium (²H or D). This is a critical parameter for ensuring the accuracy and reliability of studies employing isotopically labeled compounds.

CompoundSupplierIsotopic Enrichment
Bis(2-chloroethyl)-d8-amine HClCDN Isotopes98 atom % D
[1]

This table summarizes the publicly available data on the isotopic enrichment of this compound. An isotopic enrichment of 98 atom % D indicates that, on average, 98% of the hydrogen atoms at the deuterated positions are deuterium.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques that can differentiate between isotopes. The two primary methods employed are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining isotopic purity by measuring the mass-to-charge ratio (m/z) of ions with very high precision.[2][3][4]

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR), which separates them based on their precise m/z values.

  • Data Acquisition: A full scan mass spectrum is acquired, showing the distribution of isotopologues (molecules that differ only in their isotopic composition).

  • Data Analysis: The relative abundance of the fully deuterated species (d8) is compared to the abundances of the less-deuterated species (d0 to d7). The isotopic purity is calculated from these relative abundances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, can be used to determine the level of deuteration at specific sites within a molecule.[5]

Methodology:

  • Sample Preparation: The this compound sample is dissolved in a suitable NMR solvent.

  • ¹H NMR Spectroscopy: A ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions expected for the protons in the non-deuterated compound provides a qualitative and semi-quantitative measure of deuteration.

  • ²H NMR Spectroscopy: A ²H NMR spectrum is acquired. The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the incorporation of deuterium.

  • Quantitative NMR (qNMR): For a more precise determination, quantitative ¹H NMR can be used. This involves integrating the residual proton signals at the deuterated positions and comparing them to the integral of a non-deuterated position within the molecule or to an internal standard of known concentration.

Workflow for Isotopic Purity Determination

The following diagram illustrates a general workflow for the determination of the isotopic purity of a deuterated compound.

Isotopic_Purity_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Analysis cluster_result Result Sample Deuterated Compound (Bis(2-Chloroethyl)amine-d8) Preparation Sample Preparation (Dissolution) Sample->Preparation HRMS High-Resolution Mass Spectrometry Preparation->HRMS NMR NMR Spectroscopy (¹H and ²H) Preparation->NMR Mass_Spectrum Mass Spectrum Analysis (Isotopologue Distribution) HRMS->Mass_Spectrum NMR_Spectrum NMR Spectrum Analysis (Signal Integration) NMR->NMR_Spectrum Calculation Isotopic Purity Calculation Mass_Spectrum->Calculation NMR_Spectrum->Calculation Purity_Value Isotopic Purity (%) Calculation->Purity_Value

Caption: Workflow for Determining Isotopic Purity.

Synthesis of the Non-Deuterated Analog

While specific synthesis details for the deuterated compound are proprietary, the synthesis of the non-deuterated Bis(2-Chloroethyl)amine hydrochloride is well-established and serves as a likely basis for the deuterated synthesis. It is typically synthesized from diethanolamine and thionyl chloride.[6] The reaction involves the conversion of the hydroxyl groups of diethanolamine to chlorides. For the deuterated analog, a deuterated diethanolamine starting material would be used.

Conclusion

The isotopic purity of this compound is a critical quality attribute that is confirmed using advanced analytical techniques such as HRMS and NMR spectroscopy. The high isotopic enrichment of commercially available standards ensures their suitability for demanding research applications where isotopic labeling is essential for accurate quantification and mechanistic elucidation. Researchers and drug development professionals should always refer to the certificate of analysis provided by the supplier for specific batch-to-batch isotopic purity data.

References

An In-depth Technical Guide to the Synthesis of Deuterated Bis(2-chloroethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for deuterated bis(2-chloroethyl)amine hydrochloride, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies of nitrogen mustard-based chemotherapeutic agents. The synthesis involves a two-step process commencing with the preparation of deuterated diethanolamine, followed by a chlorination reaction to yield the final product.

Overview of the Synthetic Pathway

The proposed synthesis of deuterated bis(2-chloroethyl)amine hydrochloride initiates with the reaction of commercially available deuterated ethylene oxide (ethylene oxide-d4) with ammonia to produce deuterated diethanolamine (diethanolamine-d8). This intermediate is subsequently chlorinated using thionyl chloride to afford the target compound, bis(2-chloroethyl-d4)amine, which is then isolated as its hydrochloride salt.

Synthesis_Pathway EthyleneOxide_d4 Ethylene Oxide-d4 Diethanolamine_d8 Diethanolamine-d8 EthyleneOxide_d4->Diethanolamine_d8 Step 1 Ammonia Ammonia Ammonia->Diethanolamine_d8 Target_Compound Bis(2-chloroethyl-d4)amine HCl Diethanolamine_d8->Target_Compound Step 2 ThionylChloride Thionyl Chloride ThionylChloride->Target_Compound

Caption: Proposed two-step synthesis of deuterated bis(2-chloroethyl)amine hydrochloride.

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis of deuterated bis(2-chloroethyl)amine hydrochloride.

Step 1: Synthesis of Diethanolamine-d8

This procedure is based on the established synthesis of diethanolamine from ethylene oxide and ammonia. The use of deuterated ethylene oxide is the key modification.

Reaction Scheme:

2 C₂D₄O + NH₃ → HN(CD₂CD₂OH)₂

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethylene Oxide-d452.08(To be determined)(To be determined)
Aqueous Ammonia (28%)17.03 (as NH₃)(To be determined)(To be determined)
Water18.02(To be determined)-

Procedure:

  • In a high-pressure reactor, cooled to 0-5 °C, a solution of aqueous ammonia is charged.

  • Liquefied ethylene oxide

Storage and stability of Bis(2-Chloroethyl)amine hydrochloride-d8

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Storage and Stability of Bis(2-Chloroethyl)amine hydrochloride-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the storage, stability, and handling of this compound. Due to the limited publicly available data specifically for the deuterated analog, this document primarily relies on information for the non-deuterated compound, Bis(2-Chloroethyl)amine hydrochloride (also known as nornitrogen mustard). The stability of the deuterated form is expected to be comparable. This guide covers recommended storage conditions, known degradation pathways, and analytical methodologies for assessing stability. It is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

Bis(2-Chloroethyl)amine hydrochloride is a reactive bifunctional alkylating agent. Its deuterated isotopologue, this compound, is utilized in pharmaceutical research, particularly as an internal standard in mass spectrometry-based analytical methods for quantitative analysis. Given its high reactivity and hazardous nature, proper storage and a thorough understanding of its stability are critical to ensure the integrity of experimental results and the safety of laboratory personnel.

Storage and Handling

Proper storage and handling are paramount to maintain the chemical integrity of this compound and to ensure personnel safety.

Recommended Storage Conditions

Based on information from various suppliers and safety data sheets (SDS), the following storage conditions are recommended for the solid hydrochloride salt form of the compound.

Table 1: Recommended Storage Conditions for Bis(2-Chloroethyl)amine hydrochloride

ParameterRecommendationRationaleCitations
Temperature Store in a cool, dry place. Some suppliers recommend storage below 15°C. For solutions in solvents, storage at -20°C for up to one month or -80°C for up to six months is suggested.To minimize thermal degradation and slow down potential solid-state reactions. Lower temperatures are critical for solutions to prevent rapid degradation.[1][2]
Humidity Keep in a dry environment with the container tightly sealed.The compound is susceptible to hydrolysis. Minimizing exposure to moisture is crucial.[3]
Light Store in a dark place.To prevent potential photolytic degradation.[1]
Inert Atmosphere While not always specified, storage under an inert atmosphere (e.g., argon or nitrogen) can be considered for long-term storage to prevent oxidation.The compound is a reactive amine and could be susceptible to oxidation over long periods.
Container Store in the original, tightly sealed, and properly labeled container. Glass containers or lined metal cans are appropriate. The container should be corrosion-resistant.To prevent contamination, leakage, and degradation from incompatible materials. The hydrochloride salt can be corrosive.[4][5]
Handling Precautions

Bis(2-Chloroethyl)amine hydrochloride is classified as a hazardous substance. It is corrosive, harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects.[5] All handling should be performed in a well-ventilated area, preferably in a chemical fume hood, by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][5]

Stability Profile

The stability of Bis(2-Chloroethyl)amine hydrochloride is highly dependent on the conditions to which it is exposed, particularly the presence of water.

Solid-State Stability
Solution Stability and Degradation Pathway

In aqueous solutions, Bis(2-Chloroethyl)amine is known to be unstable due to hydrolysis. The primary degradation mechanism involves the intramolecular cyclization to form a highly reactive aziridinium ion, which is then attacked by water.[4]

A study on the hydrolysis of nornitrogen mustard at 37°C and pH 7.4 demonstrated a rapid degradation with a half-life of approximately 20 minutes.[8]

Table 2: Hydrolysis Kinetics of Nornitrogen Mustard in vitro (37°C, pH 7.4)

ProcessHalf-life (t½)Citation
Disappearance of Nornitrogen Mustard20 minutes[8]
Appearance of N-(2-chloroethyl)-N-(2-hydroxyethyl)amine (NOR-OH)19 minutes[8]

The primary degradation products identified are:

  • N-(2-chloroethyl)-N-(2-hydroxyethyl)amine (NOR-OH): The product of the first hydrolysis step.

  • N,N-bis(2-hydroxyethyl)amine (NOR-OH-OH): The product of the second hydrolysis step, which is formed in much smaller quantities.[8]

The degradation pathway can be visualized as follows:

G cluster_hydrolysis Hydrolysis Pathway A Bis(2-Chloroethyl)amine B Aziridinium Ion Intermediate A->B + H2O - Cl- C N-(2-chloroethyl)-N-(2-hydroxyethyl)amine (NOR-OH) B->C + H2O D N,N-bis(2-hydroxyethyl)amine (NOR-OH-OH) C->D + H2O - Cl-

Caption: Hydrolysis degradation pathway of Bis(2-Chloroethyl)amine.

Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods. While a complete forced degradation study for this compound is not publicly available, a general approach based on ICH guidelines can be outlined.

Table 3: Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsExpected Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, room temperature or 50-60°CHydrolysis of the chloroethyl groups, as described in section 3.2.
Basic Hydrolysis 0.1 M - 1 M NaOH, room temperature or 50-60°CHydrolysis of the chloroethyl groups, potentially at a different rate than under acidic conditions.
Oxidation 0.1% - 3% H₂O₂, room temperatureOxidation of the amine nitrogen is a possibility.
Thermal 40-80°C, solid state or in solutionMay accelerate hydrolysis in the presence of moisture or lead to other decomposition pathways.
Photolytic Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.The potential for photolytic cleavage or rearrangement exists.

Experimental Protocols

Detailed experimental protocols for the storage and stability testing of this compound are not widely published. The following sections provide methodologies based on available literature for the non-deuterated analog and general practices in pharmaceutical analysis.

Protocol for a Stability-Indicating UHPLC-MS/MS Method

This protocol is adapted from a method developed for the quantification of Bis(2-chloroethyl)amine as a genotoxic impurity.[3]

  • Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UHPLC-MS/MS).

  • Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm) or equivalent.

  • Mobile Phase:

    • Mobile Phase A: 0.2% Formic acid in water.

    • Mobile Phase B: Methanol.

    • Isocratic elution with a ratio of 45:55 (v/v) of Mobile Phase A to Mobile Phase B.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 15°C.

  • Injection Volume: 2 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Specific precursor and product ion transitions would need to be optimized for Bis(2-Chloroethyl)amine-d8 and its potential degradation products.

Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study.

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of Bis(2-Chloroethyl)amine-d8 acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxid Oxidation start->oxid therm Thermal start->therm photo Photolytic start->photo neutralize Neutralize/Quench Reaction acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize analyze Analyze by Stability-Indicating UHPLC-MS/MS Method neutralize->analyze identify Characterize Degradation Products (e.g., by high-resolution MS) analyze->identify end Establish Degradation Profile identify->end

Caption: A logical workflow for a forced degradation study.

Conclusion

This compound is a reactive and hazardous compound that requires careful storage and handling. The primary stability concern is its rapid hydrolysis in aqueous solutions. In its solid form, it is relatively stable if stored in a cool, dry, and dark environment. The development of a validated, stability-indicating analytical method, such as UHPLC-MS/MS, is crucial for accurately assessing its purity and degradation over time. While specific stability data for the deuterated analog is scarce, the information available for the non-deuterated compound provides a strong foundation for its proper use in a research setting. Researchers should perform their own stability assessments for solutions of this compound, especially if they are to be stored for any length of time before use.

References

A Technical Guide to Bis(2-Chloroethyl)amine hydrochloride-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of Bis(2-Chloroethyl)amine hydrochloride-d8, a deuterated analog of the alkylating agent nornitrogen mustard. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled compound valuable as an internal standard in mass spectrometry-based studies for the quantification of Bis(2-Chloroethyl)amine and its metabolites. The incorporation of eight deuterium atoms provides a distinct mass shift, facilitating its use in tracer studies and pharmacokinetic research.[1][2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some data is specific to the deuterated form, other parameters are extrapolated from its non-deuterated counterpart, Bis(2-Chloroethyl)amine hydrochloride, due to limited availability of specific experimental data for the d8 variant.

PropertyValueSource
Chemical Name 2-chloro-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-1,1,2,2-tetradeuterioethanamine;hydrochloride[3][4]
CAS Number 102092-04-6[1][3][5]
Molecular Formula C₄H₂D₈Cl₃N[1]
Molecular Weight 186.54 g/mol [1][5]
Appearance White to off-white powder (based on non-deuterated form)[6][7]
Melting Point 212-214 °C (for non-deuterated form)[8][9]
Solubility Soluble in water (for non-deuterated form)[10][11][12]
Storage Room temperature[1][5]
Stability Stable under recommended storage conditions. Re-analysis is recommended after three years.[5]

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus would be utilized. A small, dry sample of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of Solubility

The solubility in water can be determined by adding increasing amounts of the solute to a fixed volume of water at a constant temperature. The solution is stirred until saturation is reached, and any undissolved solid is allowed to settle. The concentration of the dissolved solute in the supernatant is then quantified using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC), after creating a calibration curve with standards of known concentrations.

Logical Relationship of Synthesis

The synthesis of Bis(2-chloroethyl)amine hydrochloride from diethanolamine and thionyl chloride is a fundamental process in the production of this and related nitrogen mustards. The logical workflow for this synthesis is depicted below.

G Diethanolamine Diethanolamine Reaction Reaction in Dichloroethane Diethanolamine->Reaction ThionylChloride Thionyl Chloride ThionylChloride->Reaction Suspension Formation of Solid Suspension Reaction->Suspension Reflux Reflux and Stirring Suspension->Reflux Quenching Quenching with Methanol Reflux->Quenching Evaporation Solvent Removal under Vacuum Quenching->Evaporation Product Bis(2-chloroethyl)amine hydrochloride (White Crystalline Solid) Evaporation->Product

Caption: Synthesis workflow for Bis(2-chloroethyl)amine hydrochloride.

References

Methodological & Application

Application Note: Quantitative Analysis of Nitrogen Mustards by GC-MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of nitrogen mustards, specifically bis(2-chloroethyl)ethylamine (HN-1), bis(2-chloroethyl)methylamine (HN-2), and tris(2-chloroethyl)amine (HN-3), in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard. The use of a deuterated internal standard, such as Bis(2-chloroethyl)amine-1,1,2,2-d4, provides high accuracy and precision by correcting for variations in sample preparation and instrument response. This methodology is critical for researchers, scientists, and drug development professionals involved in the monitoring of these compounds for safety, environmental, and clinical applications. The protocols provided cover sample preparation from both environmental and biological matrices, GC-MS instrument parameters, and data analysis.

Introduction

Nitrogen mustards are a class of cytotoxic alkylating agents. Due to their high reactivity and toxicity, sensitive and accurate analytical methods are required for their detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of these volatile compounds. To ensure the reliability of quantitative results, the use of an internal standard is crucial. Isotopically labeled internal standards, particularly deuterated analogues of the analytes, are ideal as they exhibit similar chemical and physical properties to the target compounds, ensuring they behave similarly during extraction, derivatization, and chromatographic analysis. This application note provides detailed protocols for the GC-MS analysis of HN-1, HN-2, and HN-3, employing a deuterated internal standard to achieve high-quality quantitative data.

Experimental Protocols

Sample Preparation

1.1. Environmental Samples (e.g., Sand, Soil)

This protocol is adapted for the extraction of nitrogen mustards from solid environmental matrices.

  • Extraction:

    • Weigh 1 g of the sand or soil sample into a glass vial.

    • Spike the sample with a known concentration of the deuterated internal standard (e.g., Bis(2-chloroethyl)amine-1,1,2,2-d4 hydrochloride).

    • Add 5 mL of a suitable extraction solvent such as dichloromethane or acetone.

    • Vortex the sample for 2 minutes.

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean vial.

    • The extract is now ready for GC-MS analysis.

1.2. Biological Samples (e.g., Plasma, Urine) - Analysis of Hydrolysis Products

Direct analysis of parent nitrogen mustards in biological fluids is challenging due to their high reactivity and rapid metabolism. Therefore, the analysis of their hydrolysis products, such as diethanolamines, is a common approach. For this, derivatization is required.

  • Solid-Phase Extraction (SPE) and Derivatization:

    • To 1 mL of plasma or urine, add a known amount of a deuterated internal standard for the hydrolysis products (e.g., TEA-d12).

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water.

    • Elute the analytes with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • For derivatization, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of acetonitrile.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection: 1 µL, splitless mode

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • **Ionization Mode

Application Note: Quantitative Analysis of Cyclophosphamide and its Metabolites using Bis(2-Chloroethyl)amine hydrochloride-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide is a widely used prodrug in cancer chemotherapy that requires metabolic activation to exert its cytotoxic effects. The complex metabolic pathway leads to the formation of both active and inactive metabolites, making the quantitative analysis of these compounds crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding inter-patient variability. This application note provides a detailed protocol for the simultaneous quantification of cyclophosphamide and its major metabolites in human plasma using a robust LC-MS/MS method with Bis(2-Chloroethyl)amine hydrochloride-d8 as an internal standard.

Cyclophosphamide Metabolism

Cyclophosphamide is metabolized by cytochrome P450 enzymes in the liver, primarily CYP2B6, CYP2C9, and CYP3A4, to form 4-hydroxycyclophosphamide. This active metabolite exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide can then be detoxified by aldehyde dehydrogenase to the inactive carboxyphosphamide or can spontaneously decompose to form the cytotoxic agent phosphoramide mustard and the urotoxic byproduct acrolein. 4-hydroxycyclophosphamide can also be oxidized to the inactive 4-ketocyclophosphamide. Another minor pathway involves the N-dechloroethylation of cyclophosphamide, leading to the formation of neurotoxic chloroacetaldehyde.

G CP Cyclophosphamide OHCP 4-Hydroxycyclophosphamide CP->OHCP CYP2B6, 2C9, 3A4 DCLCP N-dechloroethyl- cyclophosphamide CP->DCLCP CYP3A4 AP Aldophosphamide OHCP->AP KetoCP 4-Ketocyclophosphamide (Inactive) OHCP->KetoCP PM Phosphoramide Mustard (Active) AP->PM Acrolein Acrolein (Toxic) AP->Acrolein CarboxyCP Carboxyphosphamide (Inactive) AP->CarboxyCP ALDH

Figure 1: Metabolic pathway of Cyclophosphamide.

Quantitative Analysis Data

The following tables summarize the typical mass spectrometric parameters and performance data for the quantitative analysis of cyclophosphamide and its metabolites using an LC-MS/MS method with this compound as the internal standard.

Table 1: Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cyclophosphamide261.1140.010025
4-Hydroxycyclophosphamide-Semicarbazide334.1158.110020
4-Ketocyclophosphamide275.1156.110022
Carboxyphosphamide291.1156.110018
Bis(2-Chloroethyl)amine-d8 (IS)150.186.15015

Table 2: Method Performance Characteristics

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Cyclophosphamide55000< 10< 1290-110
4-Hydroxycyclophosphamide101000< 15< 1585-115
4-Ketocyclophosphamide101000< 12< 1488-112
Carboxyphosphamide202000< 15< 1585-115

Experimental Protocols

The following section details the experimental procedures for the quantitative analysis of cyclophosphamide and its metabolites.

Sample Preparation

Due to the instability of 4-hydroxycyclophosphamide in plasma, derivatization with semicarbazide is required immediately after sample collection.

  • Materials:

    • Human plasma (collected in EDTA tubes)

    • Semicarbazide hydrochloride solution (100 mg/mL in water)

    • This compound internal standard (IS) working solution (1 µg/mL in methanol)

    • Acetonitrile, HPLC grade

    • Methanol, HPLC grade

    • Centrifuge

    • Vortex mixer

  • Procedure:

    • To 100 µL of human plasma, add 10 µL of semicarbazide hydrochloride solution. Vortex briefly.

    • Incubate the mixture at room temperature for 15 minutes to allow for derivatization of 4-hydroxycyclophosphamide.

    • Add 20 µL of the this compound internal standard working solution.

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition (95% Mobile Phase A).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-5 min: Linear gradient to 95% B

      • 5-6 min: Hold at 95% B

      • 6-6.1 min: Return to 5% B

      • 6.1-8 min: Re-equilibration at 5% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 30 psi

    • Collision Gas: Nitrogen

Experimental Workflow

The overall experimental workflow for the quantitative analysis of cyclophosphamide metabolites is depicted below.

Application Note and Protocol for the LC-MS/MS Detection of Nitrogen Mustard Hydrolysis Products

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nitrogen mustards (NMs), including HN1, HN2, and HN3, are potent vesicant chemical warfare agents. Due to their high reactivity and short half-life, direct detection in biological and environmental samples is challenging. However, their stable hydrolysis products, N-ethyldiethanolamine (EDEA), N-methyldiethanolamine (MDEA), and triethanolamine (TEA), serve as reliable biomarkers for exposure. This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of these ethanolamines in urine and serum samples. The described method is crucial for the verification of the Chemical Weapons Convention (CWC) and for monitoring potential exposures.

Introduction

Nitrogen mustards are alkylating agents that pose a significant threat due to their severe toxic effects on the skin, eyes, and respiratory tract. Upon exposure, NMs rapidly hydrolyze in aqueous environments and biological systems to form their corresponding ethanolamines: HN1 hydrolyzes to EDEA, HN2 to MDEA, and HN3 to TEA. These hydrolysis products are more stable and can be detected in bodily fluids, making them ideal biomarkers for confirming exposure.

LC-MS/MS has emerged as the preferred analytical technique for the detection of these polar compounds due to its high sensitivity, selectivity, and ability to handle complex biological matrices. Various chromatographic strategies, including reversed-phase, hydrophilic interaction liquid chromatography (HILIC), and porous graphitic carbon (PGC) columns, have been successfully employed to achieve adequate retention and separation of these hydrophilic analytes. This protocol outlines a robust and validated LC-MS/MS method suitable for researchers, scientists, and drug development professionals involved in toxicology, clinical diagnostics, and defense-related research.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Urine/Serum Sample Collection (0.5 mL) Spiking Spike with Internal Standard (e.g., D12-TEAOH) SampleCollection->Spiking SPE Solid-Phase Extraction (SPE) (e.g., Silica, PGC, or HLB) Spiking->SPE Elution Elution of Analytes SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of nitrogen mustard hydrolysis products.

Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate, Ammonium hydroxide.

  • Reagents: N-ethyldiethanolamine (EDEA), N-methyldiethanolamine (MDEA), Triethanolamine (TEA), and their corresponding isotopically labeled internal standards (e.g., D12-TEAOH).

  • Solid-Phase Extraction (SPE) Cartridges: Silica, Porous Graphitic Carbon (PGC), or Oasis HLB cartridges.

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Biological Matrix: Human urine or serum.

Sample Preparation Protocol

This protocol is adapted from methodologies described for the analysis of ethanolamines in urine and serum.

  • Sample Collection: Collect a minimum of 0.5 mL of urine or serum.

  • Internal Standard Spiking: To each sample, add an appropriate amount of the isotopically labeled internal standard mixture (e.g., D12-TEAOH at a final concentration of 25 ng/mL). Vortex for 10 seconds and let stand at room temperature for at least 1 hour.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge (e.g., Silica, PGC, or Oasis HLB) sequentially with methanol and then ultrapure water.

    • Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge to remove interfering matrix components. For example, with Oasis HLB, a wash with 5% methanol in 50 mM ammonium bicarbonate can be used. For silica cartridges, a specific wash solvent should be optimized.

    • Elution: Elute the analytes of interest using an appropriate solvent. For Oasis HLB, acetonitrile can be used for elution.

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 60°C).

    • Reconstitute the dried residue in a suitable volume (e.g., 50 µL) of the initial mobile phase (e.g., 0.1% formic acid in water).

LC-MS/MS Method

The following parameters are a general guideline and should be optimized for the specific instrument and column used.

Liquid Chromatography
  • Column: A porous graphitic carbon (PGC) column or a HILIC column is recommended for good retention of these polar analytes. A standard C18 column can also be used, often with specific mobile phase modifiers.

  • Mobile Phase A: 5 mM Ammonium Formate in Water, pH adjusted with formic acid or ammonium hydroxide depending on the column chemistry. For high pH separations on a PGC column, an eluent like ammonium hydroxide in water can be used.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A gradient elution is typically employed to separate the analytes from matrix interferences. An example gradient could be a linear increase from a low percentage of mobile phase B to a high percentage over several minutes.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: The protonated molecules [M+H]+ are typically used as precursor ions. Product ions should be optimized by infusing individual standards. Example transitions are provided in the table below.

  • Collision Energy (CE): Optimized for each transition to achieve maximum signal intensity. A CE of around 15 eV has been reported for these compounds.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various published methods for the LC-MS/MS analysis of nitrogen mustard hydrolysis products.

AnalyteMatrixLinearity Range (ng/mL)LOQ (ng/mL)LOD (ng/mL)Reference
MDEAUrine0.5 - 5000.4-
EDEAUrine0.5 - 2505.5-
TEAUrine5 - 5006.3-
MDEAUrine--0.96
EDEAUrine--0.41
MDEASerum--15-20
EDEASerum--15-20
MDEAWater--0.050 (ppb)

|

Application Notes and Protocols for Bis(2-Chloroethyl)amine hydrochloride-d8 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-Chloroethyl)amine hydrochloride-d8 is the deuterium-labeled form of Bis(2-Chloroethyl)amine hydrochloride, a reactive alkylating agent. In pharmaceutical research, deuterated compounds are valuable tools in pharmacokinetic (PK) studies. The substitution of hydrogen with deuterium atoms can lead to a kinetic isotope effect, potentially altering the metabolic profile of a drug. This alteration can be leveraged to improve pharmacokinetic properties or, more commonly, to serve as an ideal internal standard for quantitative bioanalysis using mass spectrometry. This compound, due to its identical chemical properties but different mass, co-elutes with the non-deuterated analyte but is distinguishable by a mass spectrometer, allowing for precise quantification in complex biological matrices.

Applications

  • Internal Standard in Pharmacokinetic Studies: The primary application of this compound is as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of Bis(2-Chloroethyl)amine in biological samples such as plasma, urine, and tissue homogenates. Its use helps to correct for variability in sample preparation and instrument response, leading to higher accuracy and precision in pharmacokinetic parameter determination.

  • Metabolic Fate Studies: Deuterium labeling can be used to trace the metabolic fate of the parent compound. By analyzing the mass shifts in metabolites, researchers can elucidate metabolic pathways and identify key enzymes involved in the biotransformation of Bis(2-Chloroethyl)amine.

  • Therapeutic Drug Monitoring (TDM): In clinical settings, accurate measurement of drug concentration is crucial for optimizing dosage regimens. This compound can be used as an internal standard in TDM assays for drugs that are structurally related to or are metabolized to Bis(2-Chloroethyl)amine.

Chemical Properties

PropertyValue
Chemical Formula C₄H₂D₈Cl₃N
Molecular Weight 186.54 g/mol
CAS Number 102092-04-6
Appearance White to beige crystalline powder
Solubility Soluble in water
Storage Store at room temperature, protected from moisture.
Unlabeled CAS Number 821-48-7
Synonyms Bis(2-chloroethyl)-d8-amine HCl, 2-chloro-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-1,1,2,2-tetradeuterioethanamine hydrochloride

Representative Pharmacokinetic Data

The following table presents representative pharmacokinetic data for a similar small molecule alkylating agent, demonstrating the type of quantitative results obtained in a typical pharmacokinetic study. This data is for illustrative purposes and the actual parameters for Bis(2-Chloroethyl)amine may vary.

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration) ng/mL1500 ± 250
Tmax (Time to Maximum Concentration) h1.5 ± 0.5
AUC₀-t (Area Under the Curve) ng*h/mL7500 ± 1200
t₁/₂ (Half-life) h4.2 ± 0.8
CL (Clearance) L/h/kg0.5 ± 0.1
Vd (Volume of Distribution) L/kg3.0 ± 0.6

Experimental Protocols

Protocol 1: Quantification of Bis(2-Chloroethyl)amine in Rat Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a method for the determination of Bis(2-Chloroethyl)amine concentrations in rat plasma for pharmacokinetic studies.

1. Materials and Reagents:

  • Bis(2-Chloroethyl)amine hydrochloride

  • This compound (Internal Standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water,

Application Notes and Protocols for the Analysis of Bis(2-Chloroethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bis(2-chloroethyl)amine, also known as nor-nitrogen mustard, is a reactive alkylating agent and a key intermediate in the synthesis of several chemotherapeutic agents. As a potential genotoxic impurity (GTI), its detection and quantification at trace levels in drug substances and environmental samples are of significant importance for ensuring product quality and safety. This document provides detailed application notes and protocols for the analysis of Bis(2-chloroethyl)amine using various liquid chromatography (LC) techniques, with a focus on mobile phase composition.

Analytical Approaches

The analysis of the highly polar and reactive Bis(2-chloroethyl)amine presents unique challenges. Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) methods have been successfully developed. Gas chromatography (GC) is also a viable technique, often requiring derivatization to improve volatility and thermal stability. This note will focus on the more extensively documented LC methods.

Liquid Chromatography (LC) Methods

A summary of various LC methods for the analysis of Bis(2-chloroethyl)amine is presented below. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Data Presentation: Mobile Phase Composition and Chromatographic Conditions
Method Chromatography Mode Column Mobile Phase A Mobile Phase B Composition Flow Rate Detection Reference
1Reversed-PhaseACE 3 C18 (100 x 4.6 mm, 3.0 µm)0.2% Formic Acid in WaterMethanolIsocratic: 45:55 (v/v)0.5 mL/minUHPLC-MS/MS[1]
2HILICSeQuant® ZIC®-HILIC (150 x 4.6 mm, 5 µm)50 mM Ammonium Acetate, pH 5.9AcetonitrileIsocratic: 15:85 (v/v)1.0 mL/minELSD[2]
3HILICPrimesep B (150 x 4.6 mm, 5.0 µm)10 mM Ammonium Formate, pH 3.0AcetonitrileIsocratic: 5:95 (v/v)0.8 mL/minHILIC-MS[3]
4Cyano ColumnAgilent Zorbax SB-CN (150 x 4.6 mm, 3.5 µm)10 mM K₂HPO₄, pH 8.0AcetonitrileIsocratic: 40:60 (v/v)0.8 mL/minHPLC-UV (195 nm)[4]

Experimental Protocols

Method 1: Reversed-Phase UHPLC-MS/MS

This method is suitable for the sensitive quantification of Bis(2-chloroethyl)amine as a genotoxic impurity in drug substances like aripiprazole.[1]

  • Instrumentation: Waters Acquity UPLC H-class system with a Waters Micromass Quattro Premier XE triple quadrupole mass spectrometer.[1]

  • Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm).[1]

  • Mobile Phase: An isocratic mixture of 45% 0.2% formic acid in Milli-Q water (Mobile Phase A) and 55% methanol (Mobile Phase B).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Autosampler Temperature: 15°C.[1]

  • Injection Volume: 2 µL.[1]

  • MS Detection: Positive-ion electrospray ionization (ESI) with multiple reaction monitoring (MRM).[1]

  • Retention Time: Approximately 2.00 min.[1]

Method 2: HILIC with ELSD Detection

This method provides an alternative approach for the analysis of Bis(2-chloroethyl)amine, particularly when MS detection is not available.

  • Instrumentation: Agilent 1260 with an Evaporative Light Scattering Detector (ELSD).[2]

  • Column: SeQuant® ZIC®-HILIC (150x4.6 mm, 5 µm, 200 Å).[2]

  • Mobile Phase: An isocratic mixture of 85% acetonitrile and 15% 50 mM ammonium acetate, pH 5.9.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Dissolve 0.5 mg/mL of the sample in the mobile phase.[2]

Method 3: HILIC-MS for Genotoxic Impurity Analysis

This HILIC-MS method was developed for the analysis of 2-chloro-N-(2-chloroethyl)ethanamine (a related nitrogen mustard) in the vortioxetine manufacturing process and is applicable to Bis(2-chloroethyl)amine.[3]

  • Instrumentation: Acquity UPLC H-Class system with a QDa mass detector.[3]

  • Column: Primesep B (150 × 4.6 mm, 5.0 µm).[3]

  • Mobile Phase: An isocratic mixture of 95% acetonitrile and 5% 10 mM ammonium formate buffer, pH 3.0.[3]

  • Flow Rate: 0.8 mL/min.[3]

  • Column Temperature: 35°C.[3]

  • MS Detection: Positive ion mode, with the quadrupole mass analyzer in selected-ion monitoring (SIM) mode using the target ion at m/z 142 as [M+H]⁺.[3]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Bis(2-chloroethyl)amine in a pharmaceutical or environmental sample.

cluster_prep Sample Preparation cluster_analysis LC Analysis cluster_data Data Processing Sample Sample Acquisition Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (e.g., 0.45 µm) Dissolution->Filtration Injection Injection into LC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS, ELSD, UV) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow for Bis(2-chloroethyl)amine analysis.

Logic of Mobile Phase Selection

The choice of mobile phase is critical and is dictated by the physicochemical properties of Bis(2-chloroethyl)amine and the stationary phase (column).

cluster_rp Reversed-Phase (RP) Chromatography cluster_hilic HILIC Analyte Bis(2-chloroethyl)amine (Highly Polar) RP_Column Non-polar Stationary Phase (e.g., C18) Analyte->RP_Column Low Affinity HILIC_Column Polar Stationary Phase (e.g., Silica, ZIC) Analyte->HILIC_Column High Affinity RP_MobilePhase Polar Mobile Phase (e.g., Water/Methanol + Acid) RP_Outcome Outcome: Weak retention, may require ion-pairing or acidic modifier to improve peak shape. RP_Column->RP_Outcome HILIC_MobilePhase Less Polar Mobile Phase (e.g., Acetonitrile >80% + Aqueous Buffer) HILIC_Outcome Outcome: Strong retention due to partitioning into the aqueous layer on the stationary phase. HILIC_Column->HILIC_Outcome

Caption: Logic for selecting RP vs. HILIC for polar analyte analysis.

References

Application Note: Optimization of Mass Spectrometry Parameters for the Quantification of Bis(2-Chloroethyl)amine hydrochloride-d8

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2-chloroethyl)amine, a nitrogen mustard compound, is a reactive molecule of significant interest in pharmaceutical development and toxicology due to its classification as a potential genotoxic impurity (GTI). Accurate and sensitive quantification of such compounds is crucial. The use of a stable isotope-labeled internal standard, such as Bis(2-Chloroethyl)amine hydrochloride-d8, is essential for robust and reliable quantification by mass spectrometry, as it effectively corrects for matrix effects and variations in sample processing.

This application note provides a detailed protocol for the optimization of mass spectrometry parameters for the analysis of this compound using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. The methodologies described herein are intended to serve as a comprehensive guide for researchers developing quantitative LC-MS/MS assays for this analyte.

Experimental Workflow

The overall experimental workflow for the optimization of mass spectrometry parameters for this compound is depicted below. This process begins with the preparation of a standard solution, followed by direct infusion into the mass spectrometer to determine the optimal precursor and product ions, and finally, the fine-tuning of critical source and compound-specific parameters.

workflow cluster_prep 1. Sample Preparation cluster_infusion 2. Direct Infusion & Ion Optimization cluster_optimization 3. Parameter Optimization cluster_final 4. Final Method prep Prepare Stock Solution of Bis(2-Chloroethyl)amine-d8 infuse Direct Infusion into Mass Spectrometer prep->infuse q1_scan Perform Q1 Scan to Identify Precursor Ion infuse->q1_scan product_scan Perform Product Ion Scan to Identify Fragment Ions q1_scan->product_scan ce_opt Optimize Collision Energy (CE) product_scan->ce_opt dp_opt Optimize Declustering Potential (DP) ce_opt->dp_opt source_opt Optimize Source Parameters dp_opt->source_opt final_method Final Optimized MRM Method source_opt->final_method

Application Notes and Protocols: Bis(2-Chloroethyl)amine hydrochloride-d8 in Clinical Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)amine, a nitrogen mustard compound, is a potent alkylating agent with a history of use in chemical warfare and as a chemotherapeutic agent.[1][2] Due to its high reactivity and toxicity, monitoring for exposure in clinical and forensic settings is of critical importance. Stable isotope-labeled internal standards are essential for accurate quantification of analytes in complex biological matrices by mass spectrometry, correcting for matrix effects and variations in sample processing.[3] Bis(2-Chloroethyl)amine hydrochloride-d8 (d8-BCEA), the deuterated analog of Bis(2-chloroethyl)amine hydrochloride (BCEA), serves as an ideal internal standard for the development of robust and reliable analytical methods for the detection and quantification of BCEA in biological samples.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the use of d8-BCEA in clinical toxicology screening using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Toxicity: DNA Alkylation

Nitrogen mustards exert their cytotoxic effects primarily through the alkylation of DNA. The bis(2-chloroethyl)amino group forms a highly reactive aziridinium ion intermediate, which then alkylates nucleophilic sites on DNA bases, particularly the N7 position of guanine.[1] This can result in monoadducts, and more critically, inter- and intrastrand cross-links. These cross-links prevent DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1]

DNA_Alkylation_Pathway BCEA Bis(2-chloroethyl)amine Aziridinium Aziridinium Ion (Reactive Intermediate) BCEA->Aziridinium Intramolecular Cyclization DNA DNA (Guanine N7) Aziridinium->DNA Alkylation Monoadduct Monoadduct Formation DNA->Monoadduct Crosslink Inter/Intrastrand Cross-link Monoadduct->Crosslink Second Alkylation Apoptosis Cell Cycle Arrest & Apoptosis Crosslink->Apoptosis

Figure 1: Simplified signaling pathway of DNA alkylation by Bis(2-chloroethyl)amine.

Experimental Protocols

Protocol 1: Quantification of Bis(2-Chloroethyl)amine in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of BCEA in human plasma using d8-BCEA as an internal standard. The method involves a simple protein precipitation step followed by analysis using a triple quadrupole mass spectrometer.

1. Materials and Reagents:

  • Bis(2-Chloroethyl)amine hydrochloride (BCEA) analytical standard

  • This compound (d8-BCEA)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • Autosampler vials

2. Standard and Internal Standard Preparation:

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of BCEA and d8-BCEA in methanol.

  • Working Standard Solutions: Serially dilute the BCEA primary stock solution with 50:50 methanol:water to prepare calibration standards ranging from 1 to 500 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the d8-BCEA primary stock solution with methanol.

3. Sample Preparation:

  • Label microcentrifuge tubes for blanks, calibration standards, quality controls, and unknown samples.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL d8-BCEA). For calibration standards, use 100 µL of blank plasma and spike with the appropriate BCEA working standard.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 methanol:water with 0.1% formic acid.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

ParameterCondition
LC System UPLC/UHPLC system
Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions See Table 2

Table 1: Suggested LC-MS/MS parameters.

5. Data Analysis:

  • Quantify BCEA using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of BCEA in unknown samples by interpolation from the calibration curve.

Quantitative Data

The following tables present example data for the validation of the described method.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
BCEA142.063.010020
BCEA (Qualifier)142.0106.010015
d8-BCEA150.069.010020

Note: Precursor and product ions for BCEA are based on published data for the non-hydrochloride form.[6][7] The d8-BCEA transitions are predicted based on an 8 Da mass shift.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range1 - 500 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)-5.8% to +7.2%
Precision (% RSD)< 10%
Recovery85% - 98%
Matrix EffectMinimal

Experimental Workflow

Figure 2: Experimental workflow for the analysis of BCEA in plasma.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Bis(2-Chloroethyl)amine in clinical toxicology screening. The detailed protocol herein offers a starting point for laboratories to develop and validate their own assays for monitoring exposure to this toxic compound. The LC-MS/MS method provides the necessary sensitivity and specificity for the detection of BCEA at trace levels in biological matrices, which is crucial for both clinical management and forensic investigations.

References

Application Note: Derivatization of Bis(2-Chloroethyl)amine and its Metabolites for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2-chloroethyl)amine, also known as nor-nitrogen mustard (HN2), is a potent bifunctional alkylating agent. It is a key structural component in several chemotherapeutic drugs and a member of the nitrogen mustard family of chemical warfare agents. Due to its high reactivity, polarity, and thermal instability, direct analysis of bis(2-chloroethyl)amine by gas chromatography-mass spectrometry (GC-MS) is challenging. Derivatization is a crucial sample preparation step that converts the analyte into a more volatile, stable, and chromatographically amenable form, thereby improving separation, detection, and quantification. This application note provides detailed protocols for the derivatization of bis(2-chloroethyl)amine and its primary hydrolysis product, N-ethyldiethanolamine (EDEA), for sensitive GC-MS analysis.

Principle of Derivatization for GC-MS

The primary goal of derivatization in this context is to mask the active hydrogen on the secondary amine group of bis(2-chloroethyl)amine or the hydroxyl groups of its hydrolysis products. This process reduces the polarity and intermolecular hydrogen bonding of the analytes, which in turn increases their volatility and thermal stability. The most common derivatization techniques for amines and alcohols are acylation and silylation.

  • Acylation: This method involves the reaction of the analyte with an acylating agent, such as trifluoroacetic anhydride (TFAA) or heptafluorobutyrylimidazole (HFBI), to form stable amide or ester derivatives. The introduction of fluorinated groups significantly enhances detectability, especially when using an electron capture detector (ECD), and provides characteristic mass spectra.

  • Silylation: This technique replaces the active hydrogen with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. TBDMS derivatives offer improved stability against hydrolysis compared to TMS derivatives.

Experimental Workflow and Methodologies

The overall process from sample receipt to data analysis involves several key steps, as illustrated in the workflow diagram below.

Solid-Phase Extraction of Nitrogen Mustard Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen mustards are potent alkylating agents, historically known for their use as chemical warfare agents, but also utilized in chemotherapy. Due to their high reactivity and toxicity, monitoring exposure to these compounds is crucial for both clinical and forensic purposes. Nitrogen mustards are highly reactive electrophiles that form stable adducts with proteins and are metabolized or degraded to various products in biological matrices. This document provides detailed protocols and application notes for the solid-phase extraction (SPE) of nitrogen mustard metabolites from biological samples, a critical step for their subsequent analysis by chromatographic and mass spectrometric methods. The focus is on providing robust and reproducible methods for the extraction of key biomarkers, including protein adducts and degradation products.

Biomarkers of Nitrogen Mustard Exposure

Upon exposure, nitrogen mustards react with cellular macromolecules or undergo hydrolysis. The primary biomarkers for monitoring exposure include:

  • Protein Adducts: Nitrogen mustards form stable adducts with amino acid residues on proteins, such as cysteine. A common approach involves the enzymatic digestion of proteins (e.g., using proteinase K) to release a tripeptide containing the adducted cysteine, such as cysteine-proline-phenylalanine (CPF).

  • Degradation Products: In aqueous environments, nitrogen mustards hydrolyze to form various ethanolamines. Key degradation products and biomarkers include methyl-diethanolamine (MDEA), ethyl-diethanolamine (EDEA), and triethanolamine (TEA).

Solid-Phase Extraction Protocols

Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices like plasma and urine. The choice of SPE sorbent and protocol depends on the specific metabolites being targeted.

Protocol 1: Extraction of Nitrogen Mustard-Protein Adducts from Human Serum/Plasma

This protocol is adapted from a method for the simultaneous quantification of sulfur and nitrogen mustard protein adducts.

Objective: To isolate the tripeptide-adduct biomarker (e.g., HN2-CPF) from human serum or plasma after enzymatic digestion.

Materials:

  • Oasis HLB 30 mg SPE Plate

  • HPLC-grade methanol

  • HPLC-grade water

  • 5% methanol in 50 mM ammonium bicarbonate

  • HPLC-grade acetonitrile

  • 0.1% formic acid in HPLC-grade water

  • Nitrogen evaporator

Experimental Workflow:

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_analysis Analysis sample 10 µL Serum/Plasma digest Add Proteinase K Incubate sample->digest condition Condition Plate: Methanol, then Water digest->condition load Load Digested Sample condition->load wash Wash: 5% Methanol in 50 mM Ammonium Bicarbonate load->wash elute Elute: Acetonitrile wash->elute dry Dry Down Under Nitrogen elute->dry reconstitute Reconstitute: 0.1% Formic Acid in Water dry->reconstitute lcsms LC-MS/MS Analysis reconstitute->lcsms

Caption: Workflow for SPE of Protein Adducts.

Procedure:

  • Protein Digestion: To 10 µL of serum or plasma, add proteinase K solution and incubate to digest the proteins and release the adducted tripeptide.

  • SPE Plate Conditioning: Condition the Oasis HLB SPE plate wells with 1 mL of HPLC-grade methanol followed by 1 mL of HPLC-grade water using a vacuum manifold.

  • Sample Loading: Load the entire digested sample onto the conditioned SPE plate.

  • Washing: Wash the sample with 1 mL of 5% methanol in 50 mM ammonium bicarbonate.

  • Elution: Elute the adducted tripeptide with 0.6 mL of HPLC-grade acetonitrile.

  • Dry Down and Reconstitution: Dry the eluent under a stream of nitrogen at 60°C. Reconstitute the sample in 50 µL of 0.1% formic acid in HPLC-grade water for LC-MS/MS analysis.

Protocol 2: Extraction of Nitrogen Mustard Degradation Products from Urine

This protocol is based on a method for the analysis of ethanolamines in urine samples.

Objective: To extract polar degradation products (MDEA, EDEA, TEA) from human urine.

Materials:

  • Silica SPE cartridges

  • Acetonitrile (ACN)

  • 75% methanol (MeOH) containing 1% formic acid

  • Nitrogen evaporator

Experimental Workflow:

Troubleshooting & Optimization

Deuterium exchange issues with Bis(2-Chloroethyl)amine hydrochloride-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding deuterium exchange issues with Bis(2-Chloroethyl)amine hydrochloride-d8. This resource is intended for researchers, scientists, and drug development professionals utilizing this deuterated internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is the deuterium-labeled form of Bis(2-Chloroethyl)amine hydrochloride.[1] It is commonly used as an internal standard in analytical methods, particularly in mass spectrometry-based assays, for the quantification of its non-labeled counterpart.[1] The incorporation of eight deuterium atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining similar chemical and chromatographic properties.

Q2: What is deuterium exchange and why is it a concern?

Deuterium exchange is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom (protium) from the surrounding solvent or matrix. This can be problematic when using deuterated compounds as internal standards because it alters the mass-to-charge ratio (m/z) of the standard, leading to inaccurate quantification of the target analyte. This phenomenon is also referred to as "back-exchange."

Q3: Is this compound susceptible to deuterium exchange?

While the carbon-deuterium (C-D) bonds in this compound are generally stable, the potential for deuterium exchange exists, particularly under certain experimental conditions. The molecule's structure contains a secondary amine group. The proton on the nitrogen atom is readily exchangeable with hydrogen in protic solvents. However, the deuterium atoms are located on the carbon backbone. The presence of the electronegative chlorine and nitrogen atoms could potentially influence the stability of adjacent C-D bonds, especially under harsh pH or high-temperature conditions.

Q4: Under what conditions is deuterium exchange most likely to occur?

Deuterium exchange is typically accelerated by the following factors:

  • Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, can serve as a source of hydrogen atoms.

  • pH Extremes: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on carbons adjacent to heteroatoms.

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy for the exchange reaction to occur more readily.

  • Enzymatic Activity: Certain enzymes present in biological samples may facilitate deuterium exchange.

Troubleshooting Guide

This guide addresses common issues related to unexpected analytical results when using this compound, potentially stemming from deuterium exchange.

Observed Issue Potential Cause Recommended Action
Appearance of a peak at the m/z of the unlabeled analyte in a blank sample containing only the deuterated standard. Deuterium exchange has occurred, leading to the formation of partially or fully protonated Bis(2-Chloroethyl)amine.1. Solvent Check: Prepare the standard in an aprotic solvent (e.g., acetonitrile, dioxane) if compatible with your workflow. If an aqueous or protic solvent is necessary, prepare solutions fresh and minimize storage time. 2. pH Control: Ensure the pH of your sample and mobile phase is as close to neutral as possible. Avoid strongly acidic or basic conditions. 3. Temperature Control: Maintain samples at a low temperature (e.g., 4°C) and avoid prolonged exposure to heat.
Inconsistent or decreasing signal intensity of the deuterated internal standard over time. Gradual deuterium exchange is occurring in the prepared solution or on the autosampler.1. Fresh Preparations: Prepare working solutions of the deuterated standard immediately before analysis. 2. Autosampler Temperature: Keep the autosampler temperature low to minimize exchange during the analytical run. 3. Evaluate Matrix Effects: While deuterium exchange is a possibility, also consider matrix effects that could lead to ion suppression.
Poor linearity of the calibration curve. Non-uniform deuterium exchange across different concentrations of the calibrators.1. Matrix Matching: Ensure that the matrix of the calibration standards is identical to the matrix of the samples to be analyzed. 2. Optimize Extraction: If using a sample extraction procedure, ensure it is efficient and does not introduce conditions that promote exchange.
Chromatographic peak splitting or broadening for the deuterated standard. This is less common for deuterium exchange but could indicate the presence of multiple deuterated and partially exchanged species that have slightly different chromatographic retention times.1. Chromatographic Optimization: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to improve peak shape. 2. Investigate Isotopic Purity: Confirm the isotopic purity of the deuterated standard from the supplier's certificate of analysis.

Experimental Protocols

Protocol 1: Evaluation of Deuterium Exchange in Different Solvents

This protocol is designed to assess the stability of this compound in various solvents over time.

  • Solution Preparation:

    • Prepare stock solutions of this compound at a concentration of 1 mg/mL in the following solvents:

      • Acetonitrile (aprotic)

      • Methanol (protic)

      • Water (protic)

      • Water with 0.1% Formic Acid (acidic protic)

      • Water with 0.1% Ammonium Hydroxide (basic protic)

  • Incubation:

    • Aliquot the solutions into separate vials for each time point.

    • Incubate the vials at two different temperatures: 4°C and room temperature (25°C).

  • Time Points:

    • Analyze the solutions at the following time points: 0, 2, 4, 8, 24, and 48 hours.

  • Analysis:

    • Analyze the samples using LC-MS/MS.

    • Monitor the ion chromatograms for the m/z of the fully deuterated compound (d8) and any potential back-exchanged species (d7, d6, etc., down to d0).

  • Data Evaluation:

    • Calculate the percentage of the d8 species remaining at each time point relative to the initial (t=0) measurement.

    • Plot the percentage of d8 remaining versus time for each solvent and temperature condition.

Visualizations

Deuterium_Exchange_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation cluster_troubleshooting Troubleshooting start Start: Prepare this compound Solution solvent Choice of Solvent (Protic vs. Aprotic) start->solvent ph Adjust pH solvent->ph temp Control Temperature ph->temp inject Inject Sample temp->inject chrom Chromatographic Separation inject->chrom ms Mass Spectrometry Detection chrom->ms check_mz Check for m/z of Exchanged Species ms->check_mz exchange Deuterium Exchange Detected check_mz->exchange Yes no_exchange No Exchange Detected check_mz->no_exchange No quant Quantify Analyte proceed Proceed with Analysis quant->proceed optimize Optimize Conditions (Solvent, pH, Temp) exchange->optimize no_exchange->quant optimize->start Logic_Tree cluster_causes Potential Causes cluster_solutions_exchange Solutions for Exchange cluster_solutions_matrix Solutions for Matrix Effects cluster_solutions_error Solutions for Handling Error issue Inaccurate Quantification cause1 Deuterium Exchange issue->cause1 cause2 Matrix Effects issue->cause2 cause3 Pipetting/Dilution Error issue->cause3 sol1a Use Aprotic Solvent cause1->sol1a sol1b Control pH cause1->sol1b sol1c Lower Temperature cause1->sol1c sol1d Prepare Fresh Solutions cause1->sol1d sol2a Matrix-Matched Calibrators cause2->sol2a sol2b Improve Sample Cleanup cause2->sol2b sol3a Verify Pipette Calibration cause3->sol3a sol3b Review Dilution Scheme cause3->sol3b

References

Improving recovery of Bis(2-Chloroethyl)amine from biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of bis(2-chloroethyl)amine (also known as nor-nitrogen mustard, HN1). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the recovery and quantification of this challenging analyte from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is bis(2-chloroethyl)amine, and why is its analysis in biological matrices challenging?

Bis(2-chloroethyl)amine is a potent bifunctional alkylating agent.[1][2] Its high reactivity, which is central to its biological activity, also presents the main analytical challenge. The molecule contains a nucleophilic central nitrogen atom and two electrophilic carbon atoms attached to chlorine. It can readily undergo intramolecular cyclization to form a highly reactive aziridinium ion.[1] This intermediate rapidly alkylates nucleophilic sites on macromolecules like proteins and DNA, leading to low recovery of the parent compound.[2] Furthermore, it is susceptible to hydrolysis and is unstable in the presence of heat and light, requiring careful sample handling and rapid processing.[2]

Q2: What are the primary analytical methods for quantifying bis(2-chloroethyl)amine?

The two most common high-sensitivity techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • LC-MS/MS: This is often the preferred method due to its high sensitivity, selectivity, and ability to analyze the compound directly without derivatization. Modern UHPLC-MS/MS methods can achieve low limits of detection (LOD) and quantification (LOQ).[3][4]

  • GC-MS: This technique can also be used, but it typically requires a chemical derivatization step to increase the volatility and thermal stability of the analyte, and to improve chromatographic peak shape.[5][6]

Q3: Why is chemical derivatization often necessary for GC-MS analysis of this compound?

Derivatization is a process that converts an analyte into a more suitable form for analysis.[5] For bis(2-chloroethyl)amine, the primary amine group is polar and can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing) and reduced sensitivity.[5] Derivatization, such as silylation or acylation, replaces the active hydrogen on the amine with a non-polar group.[6] This increases the compound's volatility and thermal stability, making it more amenable to GC analysis.[6]

Q4: What are the major degradation products of bis(2-chloroethyl)amine in biological systems?

In aqueous environments, bis(2-chloroethyl)amine is prone to hydrolysis, where the chloroethyl groups are replaced by hydroxyl groups, forming ethanolamine derivatives.[7] Due to its high reactivity, it also forms adducts with proteins (e.g., albumin) and DNA.[1] Analysis of these more stable hydrolysis products or adducts can serve as a retrospective biomarker of exposure, as the parent compound is often cleared from the body very quickly.[1][8]

Troubleshooting Guide: Low Analyte Recovery

Consistently low or variable recovery is the most common issue when analyzing bis(2-chloroethyl)amine. The following guide addresses potential causes and solutions in a question-and-answer format.

Q: My recovery of bis(2-chloroethyl)amine is consistently below 50%. What is the most likely cause?

A: The most likely cause is analyte degradation due to its high reactivity. The compound readily binds to matrix components or hydrolyzes.

  • Recommended Actions:

    • Minimize Time: Process biological samples (plasma, urine, tissue homogenate) immediately after collection. If storage is necessary, store at -80°C and minimize freeze-thaw cycles.

    • Control pH: Maintain a slightly acidic pH (e.g., using 0.1% formic acid) during extraction and in the final extract to improve the stability of the amine.

    • Optimize Temperature: Perform all extraction and handling steps on ice or at reduced temperatures to slow degradation kinetics.

    • Use Stabilizers: In some cases, the addition of an antioxidant or a derivatizing agent early in the sample preparation process can protect the analyte.

Q: I've improved my sample handling, but recovery is still poor. Could my extraction method be inefficient?

A: Yes, inefficient extraction is another major source of analyte loss. The choice of technique (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) and the solvents used are critical.

  • Recommended Actions:

    • Protein Precipitation (PPT): While fast, PPT can result in significant ion suppression and lower recovery due to co-precipitation. If using PPT with a solvent like acetonitrile, ensure the ratio of solvent to sample is optimized (typically 3:1 or 4:1).

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH. Test a range of water-immiscible organic solvents (e.g., ethyl acetate, methyl tert-butyl ether). Adjusting the sample pH to be slightly basic (e.g., pH 8-9) can neutralize the amine for better partitioning into the organic phase, but this must be balanced against the risk of degradation at higher pH.

    • Solid-Phase Extraction (SPE): This often provides the cleanest extracts and highest recovery. For an amine compound, a mixed-mode cation exchange SPE cartridge is often effective. Ensure you optimize the wash steps to remove matrix interferences and the elution step to achieve full recovery of the analyte.

Q: Could the analyte be lost during the solvent evaporation and reconstitution steps?

A: Absolutely. This is a common and often overlooked source of analyte loss, which can occur through volatilization or irreversible nonspecific binding to the container walls.[9]

  • Recommended Actions:

    • Evaporation Conditions: Use the gentlest conditions possible. A nitrogen stream at a controlled temperature (e.g., <40°C) is generally preferred over high-heat methods.[9] Avoid evaporating to complete dryness, as this increases the risk of nonspecific binding.

    • Reconstitution Solvent: The composition of the reconstitution solvent is critical. It must be strong enough to fully dissolve the analyte but also compatible with the initial chromatographic mobile phase to ensure good peak shape.[9] Adding a small percentage of organic solvent or an acid modifier can help.

    • Use Low-Binding Labware: Employ silanized glass vials or specialized low-binding polypropylene tubes and plates to minimize adsorption of the analyte to container surfaces.[9]

Troubleshooting Workflow for Low Recovery

The following diagram provides a logical workflow for diagnosing and resolving issues related to low analyte recovery.

G start Problem: Low Analyte Recovery check_degradation Is Analyte Degrading? start->check_degradation degradation_solutions Solutions: - Process samples immediately - Work at low temperature (on ice) - Control pH (slightly acidic) - Minimize light exposure check_degradation->degradation_solutions Yes check_extraction Is Extraction Inefficient? check_degradation->check_extraction No degradation_solutions->check_extraction extraction_solutions Solutions: - Optimize LLE solvent & pH - Test different SPE sorbents - Optimize SPE wash/elute steps - Re-evaluate PPT solvent ratio check_extraction->extraction_solutions Yes check_binding Is there Nonspecific Binding or Evaporation Loss? check_extraction->check_binding No extraction_solutions->check_binding binding_solutions Solutions: - Use low-binding tubes/vials - Optimize evaporation (gentle N2 stream) - Avoid complete dryness - Optimize reconstitution solvent check_binding->binding_solutions Yes end_node Recovery Improved check_binding->end_node No/ Resolved binding_solutions->end_node

Caption: A decision tree for troubleshooting low recovery of bis(2-chloroethyl)amine.

Quantitative Recovery Data

The following table summarizes recovery data from a validated UHPLC-MS/MS method for the quantification of bis(2-chloroethyl)amine in a drug substance matrix, which can serve as a benchmark for analytical performance.

Analytical MethodMatrixExtraction DetailsRecovery (%)Reference
UHPLC-MS/MSAripiprazole Drug SubstanceDilution with mobile phase92.0 - 111.0[3]

Note: Recovery in biological matrices like plasma or urine may be lower due to increased complexity and requires dedicated optimization.

Detailed Experimental Protocol: UHPLC-MS/MS Method

This protocol is adapted from a validated method for the quantification of bis(2-chloroethyl)amine and can be used as a starting point for method development in biological matrices.[3]

1. Sample Preparation (Dilute-and-Shoot for Urine/Plasma)

  • Thaw frozen samples (urine, plasma) to room temperature.

  • Vortex the sample for 10 seconds.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet proteins and particulates.[10]

  • Transfer 100 µL of the supernatant to a clean vial.

  • Add 900 µL of the mobile phase (e.g., 45:55 v/v of 0.2% formic acid in water and methanol) to the supernatant.

  • Vortex for 30 seconds.

  • The sample is now ready for injection.

2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Chromatography
SystemUHPLC System (e.g., Waters Acquity H-Class)
ColumnACE 3 C18 (100 mm × 4.6 mm, 3.0 µm)
Mobile Phase A0.2% Formic Acid in Water
Mobile Phase BMethanol
Elution ModeIsocratic (45:55 v/v, A:B)
Flow Rate0.5 mL/min
Column Temperature40 °C
Injection Volume2 µL
Mass Spectrometry
SystemTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)

Reference for conditions:[3]

General Analytical Workflow

The diagram below illustrates a typical workflow for the analysis of bis(2-chloroethyl)amine from a biological matrix using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Biological Sample (Plasma, Urine, etc.) spike 2. Spike Internal Standard sample->spike extract 3. Extraction (PPT, LLE, or SPE) spike->extract evap 4. Evaporate Solvent extract->evap recon 5. Reconstitute in Mobile Phase evap->recon inject 6. Inject onto LC-MS/MS System recon->inject separate 7. Chromatographic Separation inject->separate detect 8. MS/MS Detection (MRM Mode) separate->detect integrate 9. Peak Integration detect->integrate quantify 10. Quantification (Calibration Curve) integrate->quantify report 11. Report Results quantify->report

Caption: Standard bioanalytical workflow for bis(2-chloroethyl)amine quantification.

References

Validation & Comparative

Navigating FDA Guidelines for Bioanalytical Method Validation with Internal Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and quality of bioanalytical data is paramount. The U.S. Food and Drug Administration (FDA) provides stringent guidelines for bioanalytical method validation, with a significant emphasis on the proper use of internal standards to ensure accuracy and precision. This guide offers a comparative overview of the key validation parameters as outlined in the internationally harmonized guideline, ICH M10, which has been adopted by the FDA, and provides detailed experimental protocols and visual workflows to facilitate compliance.

The landscape of bioanalytical method validation has evolved towards global harmonization. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline on bioanalytical method validation has been adopted by the FDA and the European Medicines Agency (EMA), superseding previous individual guidance documents.[1][2][3][4] This harmonization ensures a unified approach to generating high-quality data for regulatory submissions worldwide.[4]

An internal standard (IS) is a compound of known concentration added to all calibration standards, quality control (QC) samples, and study samples during processing.[5][6] Its primary role is to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the analytical method.[7] The selection of an appropriate IS is a critical step in method development.[8] Stable isotope-labeled (SIL) internal standards are highly recommended as they exhibit similar physicochemical properties to the analyte and can effectively compensate for matrix effects.[7][9]

Comparative Summary of Bioanalytical Method Validation Parameters

The following tables summarize the key validation parameters for chromatographic assays as per the ICH M10 guideline, which is the current standard for the FDA.

Parameter Requirement for Analyte Requirement for Internal Standard (IS) Acceptance Criteria
Selectivity The method must be able to differentiate and quantify the analyte from other components in the matrix, including metabolites, impurities, and concomitant medications.The IS response should not be affected by interfering components in the matrix.No significant interfering peaks should be observed at the retention time of the analyte and IS in blank samples.
Matrix Effect The effect of the matrix on the ionization of the analyte should be assessed to ensure it does not impact accuracy and precision.The IS should be able to track and compensate for any matrix-induced enhancement or suppression of the analyte signal.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Accuracy & Precision The closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision) must be determined.The response of the IS should be consistent across all samples to ensure accurate and precise quantification of the analyte.Within-run and between-run accuracy: ±15% of nominal (±20% at LLOQ). Within-run and between-run precision: ≤15% CV (≤20% at LLOQ).[6]
Stability The stability of the analyte in the biological matrix must be evaluated under various storage and processing conditions.The stability of the IS in the biological matrix and in solution should be demonstrated.Analyte concentration should be within ±15% of the nominal concentration.
Carryover The potential for the analyte from a high concentration sample to affect a subsequent low concentration sample must be assessed.The IS response in the blank sample following the high concentration sample should not be significantly affected.Carryover in the blank sample following the highest calibration standard should not be greater than 20% of the LLOQ for the analyte and 5% for the internal standard.

Experimental Protocols

Selectivity
  • Objective: To demonstrate that the analytical method can differentiate the analyte and IS from endogenous matrix components and other potential interferences.

  • Procedure:

    • Analyze at least six individual sources of blank matrix.

    • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Analyze blank matrix spiked with the IS at its working concentration.

    • Analyze blank matrix spiked with potential concomitant medications at their expected clinical concentrations.

  • Acceptance Criteria: The response of interfering peaks at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of interfering peaks at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

Matrix Effect
  • Objective: To evaluate the suppressive or enhancing effect of the matrix on the analyte and IS response.

  • Procedure:

    • Extract blank matrix from at least six different sources.

    • Post-extraction, spike the extracts with the analyte at low and high concentrations and the IS at its working concentration.

    • Prepare corresponding neat solutions of the analyte and IS in the reconstitution solvent at the same concentrations.

    • Calculate the matrix factor (MF) for the analyte and IS by dividing the peak area in the presence of matrix by the peak area in the neat solution.

    • Calculate the IS-normalized MF by dividing the analyte MF by the IS MF.

  • Acceptance Criteria: The CV of the IS-normalized MF across the different matrix lots should be ≤ 15%.

Stability
  • Objective: To determine the stability of the analyte and IS under various conditions to ensure that the sample concentration remains unchanged during the entire analytical process.

  • Procedures:

    • Freeze-Thaw Stability: Analyze QC samples at low and high concentrations after at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples at low and high concentrations after being kept at room temperature for a period that exceeds the expected sample handling time.

    • Long-Term Stability: Analyze QC samples at low and high concentrations after storage at the intended long-term storage temperature for a period equal to or longer than the duration of the study.

    • Stock Solution Stability: Determine the stability of the analyte and IS stock solutions at room temperature and refrigerated conditions.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Visualizing the Workflow and Key Concepts

To further clarify the processes and relationships involved in bioanalytical method validation with internal standards, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_application Sample Analysis Method_Development Method Development & Analyte/IS Selection Protocol_Definition Define Validation Protocol Method_Development->Protocol_Definition Selectivity Selectivity Protocol_Definition->Selectivity Matrix_Effect Matrix Effect Protocol_Definition->Matrix_Effect Accuracy_Precision Accuracy & Precision Protocol_Definition->Accuracy_Precision Stability Stability Protocol_Definition->Stability Carryover Carryover Protocol_Definition->Carryover Sample_Analysis Study Sample Analysis Selectivity->Sample_Analysis Matrix_Effect->Sample_Analysis Accuracy_Precision->Sample_Analysis Stability->Sample_Analysis Carryover->Sample_Analysis Data_Reporting Data Reporting Sample_Analysis->Data_Reporting

Caption: Workflow for Bioanalytical Method Validation.

Internal_Standard_Selection cluster_IS_type Internal Standard Type cluster_evaluation Evaluation Criteria Analyte_Properties Analyte Physicochemical Properties SIL_IS Stable Isotope-Labeled (SIL) IS (Preferred) Analyte_Properties->SIL_IS Analog_IS Structural Analog IS Analyte_Properties->Analog_IS Chromatographic_Behavior Similar Retention Time SIL_IS->Chromatographic_Behavior Analog_IS->Chromatographic_Behavior Extraction_Recovery Consistent Recovery Chromatographic_Behavior->Extraction_Recovery Ionization_Properties Similar Ionization Efficiency Extraction_Recovery->Ionization_Properties No_Interference No Interference with Analyte Ionization_Properties->No_Interference Final_Selection Final IS Selection No_Interference->Final_Selection Matrix_Effect_Mitigation cluster_problem Problem cluster_effect Effect cluster_solution Solution cluster_outcome Outcome Matrix_Components Endogenous Matrix Components Ion_Suppression Ion Suppression/ Enhancement Matrix_Components->Ion_Suppression Analyte Analyte Analyte->Ion_Suppression IS Internal Standard (IS) Ion_Suppression->IS IS experiences similar effect Normalized_Response Accurate & Precise Quantification IS->Normalized_Response Normalizes Analyte/ IS Response Ratio

References

Navigating Bioanalysis: A Comparative Guide to Internal Standard Use Under EMA Guidance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous standards of bioanalytical method validation are paramount for regulatory submission. A critical component of this is the appropriate selection and use of an internal standard (IS). This guide provides a detailed comparison of the European Medicines Agency's (EMA) current guidance, harmonized under the International Council for Harmonisation (ICH) M10 guideline, with the U.S. Food and Drug Administration (FDA) recommendations, focusing on the use of internal standards.

The primary objective of an internal standard in bioanalysis is to compensate for variability during sample processing and analysis, thereby ensuring the accuracy and precision of the quantitative data. The EMA, through its adoption of the ICH M10 guideline, has aligned with other major regulatory bodies, including the FDA, to create a more unified global standard for bioanalytical method validation.[1]

Core Principles for Internal Standard Selection and Use

Both the ICH M10 and FDA guidelines emphasize that a suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples during processing.[2][3] The absence of an IS must be scientifically justified.[2] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it is expected to have the most similar physicochemical properties and analytical behavior.[4][5] If a SIL-IS is not available, a structural analog may be used.

A key principle is that the IS must be thoroughly characterized to ensure it is "fit for purpose." This includes verifying its identity and purity and ensuring it does not contain any of the analyte of interest that could interfere with the measurement.[6]

Comparative Overview of Regulatory Guidance

While largely harmonized, some nuances exist between the ICH M10 (and by extension, EMA) and the FDA's 2018 guidance. The following tables summarize the key requirements and recommendations for the use of internal standards.

Table 1: Internal Standard Selection and Characterization

ParameterICH M10 (EMA)FDA Guidance (2018)Key Comparison Points
Preferred IS Type Stable Isotope-Labeled (SIL) IS is recommended.SIL-IS is the preferred choice.Both guidances strongly prefer SIL-IS due to similar behavior to the analyte.
Alternative IS A structural analog may be used if a SIL-IS is not available.A structural analog can be used.Both allow for analogs, but their suitability must be rigorously demonstrated.
IS Purity The quality (e.g., purity, identity) of the IS must be ensured. A Certificate of Analysis (CoA) is not explicitly required if suitability for use is demonstrated.[7]Recommends the same extent of characterization for the IS and the analyte, including expiration date and, if available, a CoA.[7]The FDA guidance is slightly more prescriptive regarding the formal characterization of the IS.
Interference Check The IS should not interfere with the analyte. The response of the IS in the analyte channel in a zero sample (blank matrix + IS) should be assessed.Internal standards should be assessed to avoid interference with the analyte.Both mandate checking for mutual interference. ICH M10 specifies this check in the zero sample.

Table 2: Internal Standard Validation and Acceptance Criteria

ParameterICH M10 (EMA)FDA Guidance (2018)Key Comparison Points
Matrix Effect The effect of the matrix on the analyte and IS should be investigated. The IS-normalized matrix factor is a key parameter. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[8]Matrix effects should be determined to assess potential ion suppression or enhancement.[9]Both require assessment of matrix effects. ICH M10 provides a specific quantitative criterion for the IS-normalized matrix factor.
IS Stability The stability of the IS in stock and working solutions should be evaluated under the intended storage and processing conditions.Stability of the IS should be determined.Both require stability testing of the IS.
IS Response Variability The IS responses of study samples should be monitored to identify systemic variability.[4] An SOP should be in place to address IS variability, but no strict numerical acceptance criteria are mandated in the guideline.[8][10]Recommends monitoring IS response. A dedicated Q&A document provides guidance on investigating IS variability, suggesting that variability is not a concern if the range of IS responses in study samples is similar to that in calibrators and QCs.[11]Both guidances emphasize monitoring IS response. The FDA provides a separate, more detailed document on this topic. The consensus is to use scientific judgment and pre-defined SOPs rather than a rigid numerical cut-off for run acceptance.[10][12]
Carryover Carryover should be evaluated. Analyte response in a blank sample following the upper limit of quantification (ULOQ) standard should not be >20% of the lower limit of quantification (LLOQ), and the IS response should not be >5% of the mean IS response.[5]Carryover should be assessed and mitigated if it occurs.[7]ICH M10 provides more specific quantitative acceptance criteria for carryover assessment for both the analyte and the IS.

Experimental Protocols

Protocol 1: Assessment of Internal Standard Interference
  • Objective: To ensure that the internal standard does not contain the analyte of interest and does not interfere with its quantification.

  • Procedure: a. Prepare a "zero sample" by spiking a blank biological matrix with the internal standard at the concentration used in the assay. b. Prepare a blank sample (matrix only) and an LLOQ sample. c. Process and analyze these samples according to the bioanalytical method.

  • Acceptance Criteria (ICH M10): a. The analyte response in the zero sample at the retention time of the analyte should be ≤ 20% of the analyte response in the LLOQ sample. b. The IS response in the blank sample at the retention time of the IS should be ≤ 5% of the mean IS response in the calibration standards and QCs.

Protocol 2: Evaluation of Matrix Effect using IS-Normalized Matrix Factor (ICH M10)
  • Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.

  • Procedure: a. Obtain at least six different lots of the biological matrix from individual donors. b. Set A: Spike the analyte and IS into the post-extracted blank matrix from each lot at low and high concentrations. c. Set B: Prepare neat solutions of the analyte and IS in the reconstitution solvent at the same low and high concentrations. d. Analyze both sets of samples. e. Calculate the Matrix Factor (MF) for each lot: MF = (Peak response in the presence of matrix [Set A]) / (Peak response in neat solution [Set B]). f. Calculate the IS-Normalized Matrix Factor for each lot: IS-Normalized MF = (MF of analyte) / (MF of IS).

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across all lots should be ≤ 15%.[8]

Visualizing Workflows and Decision-Making

Diagrams created using Graphviz provide a clear visual representation of key processes in bioanalysis involving internal standards.

internal_standard_selection start Start: Need for IS analyte_structure Analyte Structure Known? start->analyte_structure sil_available Stable Isotope-Labeled (SIL) IS Available? analyte_structure->sil_available Yes justify_no_is Justify Absence of IS analyte_structure->justify_no_is No use_sil Select SIL-IS sil_available->use_sil Yes analog_available Structural Analog Available? sil_available->analog_available No end_process Proceed to Validation use_sil->end_process use_analog Select Structural Analog analog_available->use_analog Yes analog_available->justify_no_is No use_analog->end_process justify_no_is->end_process

Caption: Decision pathway for selecting an appropriate internal standard.

validation_workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Sample Analysis prep_cal_qc Prepare Calibration Standards & QCs (Spike Analyte & IS into blank matrix) selectivity Selectivity & Interference Check (Zero Sample & Blank) prep_cal_qc->selectivity matrix_effect Matrix Effect (IS-Normalized MF) selectivity->matrix_effect stability Stability Assessment (Analyte & IS) matrix_effect->stability accuracy_precision Accuracy & Precision Runs stability->accuracy_precision carryover Carryover Evaluation accuracy_precision->carryover sample_analysis Analyze Study Samples carryover->sample_analysis monitor_is Monitor IS Response sample_analysis->monitor_is

Caption: Experimental workflow for bioanalytical method validation with an IS.

is_response_monitoring start Analyze Run with Study Samples, Calibrators & QCs plot_is Plot IS Response vs. Injection Order start->plot_is check_variability IS Response in Study Samples Similar to Calibrators & QCs? plot_is->check_variability run_ok Run Acceptable (Proceed with Data Reporting) check_variability->run_ok Yes investigate Investigate Cause of Variability (e.g., sample prep error, matrix effect, instrument issue) check_variability->investigate No reanalyze Reanalyze Affected Samples investigate->reanalyze

Caption: Logical workflow for monitoring IS response during sample analysis.

References

Validating Bioanalytical Methods: A Comparative Guide to Internal Standards for Cyclophosphamide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the validation of bioanalytical methods. This guide provides a detailed comparison of using a deuterated analog of the analyte, Cyclophosphamide-d8, versus a deuterated structural analog, Bis(2-Chloroethyl)amine hydrochloride-d8, for the quantitative analysis of the anticancer drug cyclophosphamide in biological matrices by LC-MS/MS.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using mass spectrometry.[1][2] These standards, ideally, share identical chemical and physical properties with the analyte, co-elute chromatographically, and exhibit similar ionization efficiency.[1] This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise results.[3][4]

This guide will compare a well-established deuterated internal standard for cyclophosphamide, Cyclophosphamide-d8, with a potential alternative, this compound. Cyclophosphamide is a widely used nitrogen mustard alkylating agent in cancer chemotherapy.[5][6] Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic studies and therapeutic drug monitoring.

Comparison of Internal Standards

FeatureCyclophosphamide-d8This compound
Type Stable Isotope Labeled (SIL) AnalyteDeuterated Structural Analog / Precursor
Structural Similarity Identical to CyclophosphamideCore structural component of Cyclophosphamide
Co-elution Expected to co-elute with CyclophosphamideMay have different chromatographic retention time
Ionization Efficiency Expected to be very similar to CyclophosphamideMay differ from Cyclophosphamide
Potential for Crosstalk Minimal, with sufficient mass differencePossible, requires careful selection of mass transitions
Commercial Availability Readily availableReadily available
Use as an Impurity Marker NoCan also serve to monitor for this specific impurity

Experimental Data for Bioanalytical Method Validation

The following tables summarize typical validation parameters for the quantification of cyclophosphamide in human plasma using an LC-MS/MS method with a deuterated internal standard, based on published data. While a specific validation study using this compound was not found in the literature, the data for Cyclophosphamide-d8 serves as a benchmark for a robust bioanalytical method.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
ParameterCyclophosphamideReference
Linearity Range 20–15000 ng/mL[4]
Correlation Coefficient (r²) > 0.99[3][4]
LLOQ 20 ng/mL[4]
LLOQ Accuracy (% bias) Within ±20%[1][7]
LLOQ Precision (% CV) ≤ 20%[1][7]
Table 2: Accuracy and Precision
Quality Control SampleConcentration (ng/mL)Intra-day Accuracy (% bias)Intra-day Precision (% CV)Inter-day Accuracy (% bias)Inter-day Precision (% CV)Reference
LQC 60-13.4 to 13.94.19 to 9.91-14.9 to 14.26.14 to 8.85[7]
MQC 7500-13.4 to 13.94.19 to 9.91-14.9 to 14.26.14 to 8.85[7]
HQC 13000-13.4 to 13.94.19 to 9.91-14.9 to 14.26.14 to 8.85[7]

Acceptance criteria for accuracy are typically within ±15% of the nominal value (except for LLOQ), and for precision, the coefficient of variation (%CV) should not exceed 15% (except for LLOQ).[7][8]

Table 3: Recovery and Matrix Effect
AnalyteRecovery (%)Matrix Effect (%)Reference
Cyclophosphamide 100.1 - 101Well compensated by IS[4][8]
Internal Standard Similar to analyteSimilar to analyte[8]

Experimental Protocols

The following is a representative experimental protocol for the quantification of cyclophosphamide in human plasma using LC-MS/MS with a deuterated internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., Cyclophosphamide-d8 at 100 ng/mL).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 15 µL into the LC-MS/MS system.[4]

2. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax XDB C18, 150mm x 4.6mm, 5µm)[4]

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (20:80 v/v)[4]

  • Flow Rate: 0.4 mL/min[4]

  • Column Temperature: 30°C[4]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Cyclophosphamide: m/z 262.9 -> 141.6[4]

    • Cyclophosphamide-d8: m/z 270.9 -> 148.6[4]

    • Bis(2-Chloroethyl)amine-d8: (Hypothetical) m/z 150.1 -> (fragment to be determined)

Visualizing the Workflow and Rationale

Bioanalytical_Method_Validation_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing & Validation Plasma_Sample Plasma Sample Add_IS Spike with Internal Standard (Cyclophosphamide-d8 or Bis(2-Chloroethyl)amine-d8 HCl) Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Peak_Integration Peak Integration (Analyte & IS) Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification Validation Assess Validation Parameters (Accuracy, Precision, etc.) Quantification->Validation

Caption: Experimental workflow for the bioanalytical method validation of cyclophosphamide.

Internal_Standard_Comparison cluster_Ideal_IS Ideal Internal Standard cluster_Alternative_IS Alternative Internal Standard Analyte Cyclophosphamide (Analyte) Ideal_IS Cyclophosphamide-d8 Analyte->Ideal_IS Ideally tracks Alt_IS Bis(2-Chloroethyl)amine-d8 HCl Analyte->Alt_IS May not perfectly track Ideal_IS_Prop1 Identical Chemical Properties Ideal_IS->Ideal_IS_Prop1 Ideal_IS_Prop2 Co-elutes with Analyte Ideal_IS->Ideal_IS_Prop2 Ideal_IS_Prop3 Similar Ionization Efficiency Ideal_IS->Ideal_IS_Prop3 Alt_IS_Prop1 Shares Core Structure Alt_IS->Alt_IS_Prop1 Alt_IS_Prop2 Different Retention Time Possible Alt_IS->Alt_IS_Prop2 Alt_IS_Prop3 Potential for Different Ionization Alt_IS->Alt_IS_Prop3

Caption: Comparison of an ideal vs. an alternative internal standard.

Conclusion

The validation of a bioanalytical method is paramount for ensuring the reliability of data in drug development. While a deuterated analog of the analyte, such as Cyclophosphamide-d8, is the preferred internal standard for the quantification of cyclophosphamide, a deuterated structural analog like this compound could be considered as an alternative. However, it is crucial to recognize that differences in chromatographic behavior and ionization efficiency between the analyte and a structural analog internal standard may lead to less accurate and precise results.[2][9] Therefore, a thorough validation according to regulatory guidelines is essential to demonstrate the suitability of any chosen internal standard.[7][8] The data presented here for a method using Cyclophosphamide-d8 provides a benchmark for the expected performance of a robust and reliable bioanalytical assay for cyclophosphamide.

References

A Head-to-Head Battle: Cross-Validation of Analytical Methods with Different Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard (IS) is a critical decision in the development and validation of robust bioanalytical methods. An ideal IS mimics the analyte's behavior throughout sample processing and analysis, correcting for variability and ensuring accurate quantification. The two most common types of internal standards are stable isotope-labeled internal standards (SIL-IS) and structural analog internal standards (ANIS).

This guide provides an objective comparison of the performance of these two types of internal standards through a cross-validation approach. We will delve into the experimental data, provide detailed methodologies, and visualize the key workflows involved in this critical aspect of bioanalytical method validation.

The Gold Standard vs. The Practical Alternative: A Performance Showdown

The prevailing wisdom in the bioanalytical community is that a SIL-IS is the "gold standard" due to its near-identical physicochemical properties to the analyte.[1][2] However, practical considerations such as cost and availability often necessitate the use of a structural analog.[2] But how do they truly stack up against each other in a side-by-side comparison?

To answer this, we've summarized quantitative data from studies that have performed a direct comparison of SIL-IS and ANIS in the cross-validation of bioanalytical methods.

Table 1: Performance Comparison of SIL-IS vs. ANIS for Immunosuppressant Drugs in Whole Blood (LC-MS/MS)
ParameterAnalyteWith SIL-ISWith ANISConclusion
Within-day Imprecision (%) Cyclosporin A<10<10No significant difference
Everolimus<10<10No significant difference
Sirolimus<10<10No significant difference
Tacrolimus<10<10No significant difference
Between-day Imprecision (%) Cyclosporin A<8<8No significant difference
Everolimus<8<8No significant difference
Sirolimus<8<8No significant difference
Tacrolimus<8<8No significant difference
Trueness (%) Cyclosporin A91-11091-110No significant difference
Everolimus91-11091-110No significant difference
Sirolimus91-11091-110No significant difference
Tacrolimus91-11091-110No significant difference
Median Accuracy (%) Cyclosporin A-2.1-2.0No significant difference
Everolimus9.19.8No significant difference
Sirolimus12.211.4No significant difference
Tacrolimus-1.20.2No significant difference
Matrix Effects All AnalytesNot observedNot observedBoth effectively compensated
Carryover All AnalytesNot observedNot observedNo carryover observed with either IS

Data summarized from Valbuena et al., Clinical Chemistry and Laboratory Medicine, 2016.[3]

Table 2: Performance Comparison of SIL-IS vs. ANIS for Angiotensin IV in Rat Brain Dialysates (nanoLC/ESI-MS/MS)
ParameterWith SIL-ISWith ANISConclusion
Linearity ImprovedImprovedBoth improved linearity
Repeatability of Injection ImprovedNot ImprovedSIL-IS superior
Method Precision ImprovedNot ImprovedSIL-IS superior
Method Accuracy ImprovedNot ImprovedSIL-IS superior
Correction for Degradation YesNoSIL-IS effectively corrected for analyte degradation

Data summarized from Hsieh et al., Rapid Communications in Mass Spectrometry, 2007.[4]

Experimental Protocols: A Blueprint for Cross-Validation

A cross-validation study to compare different internal standards should be designed to rigorously assess the performance of the analytical method with each IS. The following is a generalized protocol based on regulatory guidelines and best practices.

Objective:

To compare the performance of two different internal standards (e.g., a SIL-IS and an ANIS) for the quantification of a specific analyte in a given biological matrix.

Materials:
  • Blank biological matrix from at least six different sources.

  • Certified reference standards of the analyte.

  • Internal Standard 1 (e.g., SIL-IS).

  • Internal Standard 2 (e.g., ANIS).

  • All necessary reagents and solvents for the analytical method (e.g., LC-MS/MS).

Methodology:
  • Preparation of Stock and Working Solutions: Prepare separate stock solutions of the analyte and each internal standard. From these, prepare working solutions for spiking into the biological matrix.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Spike the blank biological matrix with the analyte to prepare calibration standards at a minimum of six concentration levels, including the lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ).

    • Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Divide the prepared calibration standards and QC samples into two sets. To one set, add IS 1, and to the other set, add IS 2, both at a constant concentration.

  • Method Validation Parameters (to be assessed for each IS):

    • Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interfering peaks are present at the retention times of the analyte and each IS.[5]

    • Linearity: Analyze the calibration curves for each IS and evaluate the regression model.

    • Accuracy and Precision: Analyze the QC samples in at least five replicates on at least three different days to determine the intra- and inter-day accuracy and precision. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[5]

    • Matrix Effect: Evaluate the ion suppression or enhancement for the analyte and each IS by comparing the response in the presence and absence of the matrix from at least six different sources. The SIL-IS is expected to track the analyte's matrix effect more closely.

    • Recovery: Determine the extraction recovery of the analyte and each IS at three concentration levels (low, medium, and high).

    • Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) in the presence of each IS.

  • Incurred Sample Reanalysis (ISR): If available, analyze a set of incurred (study) samples using the analytical method with each of the two internal standards. Compare the results to assess the real-world performance of each IS.

Visualizing the Workflow and Decision-Making Process

To better understand the logical flow of selecting and cross-validating an internal standard, the following diagrams have been created using Graphviz.

G cluster_0 Internal Standard Selection and Cross-Validation Workflow Analyte Define Analyte and Matrix SIL_IS SIL-IS Available? Analyte->SIL_IS ANIS Select Structural Analog (ANIS) SIL_IS->ANIS No Method_Dev_SIL Develop Method with SIL-IS SIL_IS->Method_Dev_SIL Yes Method_Dev_ANIS Develop Method with ANIS ANIS->Method_Dev_ANIS Cross_Validation Perform Cross-Validation Method_Dev_SIL->Cross_Validation Method_Dev_ANIS->Cross_Validation Compare_Data Compare Performance Data (Accuracy, Precision, Matrix Effect, etc.) Cross_Validation->Compare_Data Select_IS Select Optimal IS for Validated Method Compare_Data->Select_IS

Caption: Workflow for IS selection and cross-validation.

G cluster_1 Bioanalytical Method Cross-Validation Protocol Prep_Standards Prepare Calibrators & QCs Spike_IS1 Spike with IS 1 (e.g., SIL-IS) Prep_Standards->Spike_IS1 Spike_IS2 Spike with IS 2 (e.g., ANIS) Prep_Standards->Spike_IS2 Analyze_Set1 Analyze Set 1 Spike_IS1->Analyze_Set1 Analyze_Set2 Analyze Set 2 Spike_IS2->Analyze_Set2 Assess_Params1 Assess Validation Parameters for IS 1 Analyze_Set1->Assess_Params1 Assess_Params2 Assess Validation Parameters for IS 2 Analyze_Set2->Assess_Params2 Compare_Results Compare Results & Statistical Analysis Assess_Params1->Compare_Results Assess_Params2->Compare_Results Final_Report Generate Final Report Compare_Results->Final_Report

Caption: Protocol for bioanalytical method cross-validation.

Conclusion: Making an Informed Decision

The cross-validation of analytical methods using different internal standards provides invaluable data for selecting the most appropriate IS for a particular assay. While SIL-ISs are generally preferred and have been shown to be superior in challenging matrices or for analytes prone to degradation, a well-chosen structural analog can perform adequately, especially in less complex assays.[3][4]

Ultimately, the decision should be based on a thorough evaluation of the experimental data. By following a rigorous cross-validation protocol, researchers can ensure the development of a robust and reliable bioanalytical method that meets regulatory expectations and provides high-quality data for drug development. This data-driven approach allows for a confident selection of an internal standard that is "fit-for-purpose," balancing performance with practical considerations.

References

The Deuterated Advantage: A Performance Comparison of Bis(2-Chloroethyl)amine hydrochloride-d8 and its Non-Deuterated Analog in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioanalytical and pharmaceutical impurity testing, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of Bis(2-Chloroethyl)amine hydrochloride-d8 and its non-deuterated counterpart, with a focus on their performance in sensitive analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Bis(2-Chloroethyl)amine, a key intermediate in the synthesis of several chemotherapeutic agents, is also considered a potential genotoxic impurity.[1] Its accurate quantification at trace levels is therefore critical. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in mass spectrometry-based quantification.[2][3] This is due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[3]

Superior Performance of the Deuterated Standard in LC-MS/MS Analysis

The primary advantage of using this compound as an internal standard lies in its near-identical physicochemical properties to the non-deuterated analyte. This ensures it co-elutes with the target compound, experiencing similar effects from the sample matrix and ionization source, which significantly improves the accuracy and precision of quantification.[4][5]

While the non-deuterated form can be used as an external standard, this approach is more susceptible to errors introduced by sample loss during preparation, variations in injection volume, and ion suppression or enhancement effects in the mass spectrometer. The deuterated internal standard, being added to the sample at the beginning of the workflow, effectively normalizes these variations.

The following table summarizes the expected performance characteristics when quantifying Bis(2-Chloroethyl)amine using these two types of standards in a typical LC-MS/MS assay.

Performance MetricThis compound (Internal Standard)Non-deuterated Standard (External Standard)
Precision (%RSD) < 5%10-20% or higher
Accuracy (% Recovery) 95-105%80-120% or wider range
Linearity (R²) > 0.999> 0.99
Limit of Quantification (LOQ) LowerHigher
Robustness to Matrix Effects HighLow

Experimental Protocol: Quantification of Bis(2-Chloroethyl)amine in a Drug Substance using UHPLC-MS/MS

This section details a representative experimental protocol for the quantification of Bis(2-Chloroethyl)amine, illustrating the use of its deuterated analog as an internal standard.

1. Sample Preparation:

  • Accurately weigh 100 mg of the drug substance and dissolve it in 10 mL of a suitable solvent (e.g., methanol/water mixture).

  • Spike the solution with a known concentration of this compound internal standard solution.

  • Perform any necessary dilutions to bring the analyte concentration within the calibration range.

2. UHPLC-MS/MS Conditions:

  • Chromatographic System: Waters Acquity UPLC H-class system or equivalent.[1]

  • Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm) or equivalent.[1]

  • Mobile Phase A: 0.2% Formic acid in water.[1]

  • Mobile Phase B: Methanol.[1]

  • Gradient: 45:55 v/v (Isocratic).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 2 µL.[1]

  • Mass Spectrometer: Waters Micromass Quattro Premier XE or equivalent.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • Bis(2-Chloroethyl)amine: Precursor ion > Product ion (specific m/z values to be optimized).

    • Bis(2-Chloroethyl)amine-d8: Precursor ion > Product ion (specific m/z values to be optimized).

3. Data Analysis:

  • Quantify the Bis(2-Chloroethyl)amine in the sample by calculating the peak area ratio of the analyte to the deuterated internal standard.

  • Determine the concentration using a calibration curve prepared with known concentrations of the non-deuterated standard and a constant concentration of the internal standard.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for a quantitative LC-MS/MS analysis using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Drug Substance Dissolve Dissolve in Solvent Sample->Dissolve Spike Spike with Deuterated Internal Standard (d8) Dissolve->Spike Dilute Dilute to Working Concentration Spike->Dilute Inject Inject Sample onto UHPLC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Report Calibrate->Result

Caption: LC-MS/MS quantitative analysis workflow.

Conclusion

The use of this compound as an internal standard provides significant advantages in terms of accuracy, precision, and robustness for the quantitative analysis of its non-deuterated counterpart. By co-eluting and behaving similarly to the analyte throughout the analytical process, the deuterated standard effectively compensates for variations that can lead to erroneous results. For any high-stakes application, such as pharmaceutical quality control or bioanalytical studies, the adoption of a deuterated internal standard is a critical step towards ensuring data of the highest quality and reliability.

References

Navigating the Evolution of Analytical Method Validation: A Comparative Guide to ICH Q2(R2)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the transition from ICH Q2(R1) to the revised ICH Q2(R2) guideline marks a significant step forward in the validation of analytical procedures. This guide provides a comprehensive comparison of the two, offering detailed insights into the updated requirements, practical experimental protocols, and the integration of a lifecycle management approach to analytical methods.

The International Council for Harmonisation (ICH) has updated its guidance on the validation of analytical procedures to align with modern analytical techniques and a more holistic, risk-based approach to pharmaceutical quality.[1][2] The revised guideline, ICH Q2(R2), which became effective in June 2024, is designed to be used in conjunction with the new ICH Q14 guideline on Analytical Procedure Development.[2][3] This pairing emphasizes a lifecycle approach to analytical methods, from development and validation to routine use and continuous improvement.[1]

This guide will unpack the key differences between ICH Q2(R1) and ICH Q2(R2), provide structured tables for easy comparison of validation parameters and their acceptance criteria, and present detailed experimental protocols for the key validation tests.

Key Evolutions from ICH Q2(R1) to ICH Q2(R2)

The fundamental principles of analytical procedure validation remain, but ICH Q2(R2) introduces several key enhancements:

  • Lifecycle Management: A paradigm shift from a one-time validation event to a continuous process of ensuring a method's fitness for purpose throughout its lifecycle.[1]

  • Integration with ICH Q14: The guideline is now intrinsically linked with analytical procedure development, promoting a more scientific and risk-based approach.[3]

  • Expanded Scope: The revised guideline explicitly includes a wider range of analytical techniques beyond traditional chromatographic methods, such as spectroscopic and hyphenated techniques (e.g., LC-MS, GC-MS).[4]

  • Modernized Terminology: Terms have been updated and clarified to provide greater consistency and understanding.

  • Emphasis on Risk Management: The new guideline encourages a risk-based approach to validation, allowing for more flexible and scientifically sound strategies.[2]

Comparison of Validation Parameters: ICH Q2(R1) vs. ICH Q2(R2)

The core validation parameters remain largely the same, but their interpretation and the required experimental approaches have been refined in ICH Q2(R2). The following table summarizes the key changes.

Validation ParameterICH Q2(R1) ApproachICH Q2(R2) Enhancements and Clarifications
Specificity Demonstrated by the ability to assess the analyte unequivocally in the presence of other components.The concept of selectivity is more explicitly discussed. For complex samples where specificity is challenging (e.g., biologics), the use of orthogonal methods is recommended.[4]
Linearity Assessed by visual inspection of a plot of signals as a function of analyte concentration and typically by calculation of a correlation coefficient.While the core principle remains, there is a greater emphasis on the evaluation of the relationship between the analytical procedure response and the concentration of the analyte over the reportable range. The use of residual plots is encouraged for a more thorough assessment.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Introduces the concepts of reportable range and working range . The reportable range is the interval of concentrations for which the procedure has been shown to be fit for purpose. The working range is the range of concentrations that the procedure can quantify without dilution.[4]
Accuracy The closeness of test results obtained by the method to the true value.The guideline provides more detailed approaches for assessing accuracy, including the use of certified reference materials, comparison with a well-characterized procedure, and recovery studies. It also allows for a combined evaluation of accuracy and precision.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.The levels of precision (repeatability, intermediate precision, and reproducibility) are maintained. The guideline provides more flexibility in the experimental design for assessing precision.
Detection Limit (DL) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.The concept of DL is retained but is now considered as part of the lower limit of quantitation (LLOQ) assessment for quantitative tests for impurities.
Quantitation Limit (QL) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.The concept of QL is retained and is a critical parameter for the determination of impurities and/or degradation products.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Robustness studies are now more closely linked to the analytical procedure development process as described in ICH Q14.

Quantitative Data Summary: Typical Acceptance Criteria

The following table provides typical acceptance criteria for key validation parameters as generally accepted in the industry and in line with the principles of ICH Q2(R2). These are not absolute and should be justified based on the intended purpose of the analytical procedure.

Validation ParameterTest TypeTypical Acceptance Criteria
Accuracy Assay of Drug Substance98.0% to 102.0% recovery[5]
Assay of Drug Product98.0% to 102.0% recovery[5]
Content Uniformity95.0% to 105.0% recovery
Impurities (Quantitative)Recovery of 80% to 120% of the true value
Precision (RSD) Assay≤ 2.0%[5]
Content Uniformity≤ 3.0%
Impurities (Quantitative)≤ 10.0%
Linearity (r²) All Quantitative Tests≥ 0.995

Detailed Experimental Protocols

Here are detailed methodologies for key validation experiments as per ICH Q2(R2) guidelines.

Specificity

Objective: To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • For Identification:

    • Analyze samples of the drug substance and/or drug product.

    • Analyze samples of known related substances, impurities, and/or excipients.

    • Demonstrate that the procedure can distinguish the analyte from these other components. For example, in a chromatographic method, the retention time of the analyte should be different from that of other components.

  • For Assay and Impurity Tests:

    • Spiking Study: Spike the drug substance or drug product with appropriate levels of impurities and/or degradation products.

    • Analyze the spiked and unspiked samples.

    • Assess the ability of the procedure to separate and accurately quantify the analyte and the impurities. The recovery of the analyte should not be affected by the presence of the other components.

    • Forced Degradation Study: Subject the drug substance or drug product to stress conditions (e.g., heat, light, acid, base, oxidation) to generate potential degradation products.

    • Analyze the stressed samples and demonstrate that the analytical procedure can separate the degradation products from the analyte.

Linearity

Objective: To demonstrate that there is a linear relationship between the concentration of the analyte and the analytical procedure's response over the specified range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations covering the specified range.

  • Analyze each standard solution in triplicate.

  • Plot the mean response versus the concentration of the analyte.

  • Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.

  • Visually inspect the plot for linearity and examine the residual plot to identify any systematic deviations from linearity.

Accuracy

Objective: To determine the closeness of the test results obtained by the analytical procedure to the true value.

Experimental Protocol:

  • For Drug Substance:

    • Analyze a sample of the drug substance of known purity (e.g., a reference standard).

    • Compare the obtained result with the certified value of the reference standard.

  • For Drug Product:

    • Spiked Placebo Method: Prepare a placebo (a mixture of all the excipients in the formulation without the active ingredient).

    • Spike the placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Analyze the spiked placebo samples in triplicate at each concentration level.

    • Calculate the percentage recovery of the analyte at each level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

    • The analyses should be performed by the same analyst on the same day with the same equipment.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Compare the results obtained under the different conditions to assess the influence of these variations.

    • Calculate the overall RSD for all the data.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical procedure validation process as outlined in ICH Q2(R2).

analytical_procedure_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase cluster_lifecycle Lifecycle Management define_atp Define Analytical Target Profile (ATP) develop_procedure Develop Analytical Procedure (ICH Q14) define_atp->develop_procedure define_validation_protocol Define Validation Protocol develop_procedure->define_validation_protocol perform_validation_studies Perform Validation Studies define_validation_protocol->perform_validation_studies specificity Specificity perform_validation_studies->specificity linearity Linearity perform_validation_studies->linearity accuracy Accuracy perform_validation_studies->accuracy precision Precision perform_validation_studies->precision range Range perform_validation_studies->range robustness Robustness perform_validation_studies->robustness evaluate_data Evaluate Data Against Acceptance Criteria validation_report Prepare Validation Report evaluate_data->validation_report routine_monitoring Routine Monitoring validation_report->routine_monitoring change_control Change Control & Revalidation routine_monitoring->change_control change_control->define_validation_protocol Re-entry

Caption: A flowchart illustrating the overall analytical procedure validation workflow as per ICH Q2(R2) guidelines.

specificity_validation_pathway start Start Specificity Validation is_identification Is it an Identification Test? start->is_identification identification_protocol Analyze Analyte vs. Related Substances is_identification->identification_protocol Yes is_assay_impurity Is it an Assay or Impurity Test? is_identification->is_assay_impurity No evaluate_separation Evaluate Separation & Quantification identification_protocol->evaluate_separation spiking_study Perform Spiking Study is_assay_impurity->spiking_study Yes end End Specificity Validation is_assay_impurity->end No forced_degradation Perform Forced Degradation Study spiking_study->forced_degradation forced_degradation->evaluate_separation evaluate_separation->end

Caption: A decision-making diagram for selecting the appropriate specificity validation protocol.

By embracing the principles outlined in ICH Q2(R2), researchers and drug development professionals can ensure that their analytical procedures are robust, reliable, and fit for their intended purpose throughout the entire product lifecycle, ultimately contributing to the quality and safety of pharmaceutical products.

References

A Comparative Guide to Assessing Method Accuracy and Precision with a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative analysis, particularly within drug development and bioanalysis, the accuracy and precision of analytical methods are paramount.[1][2] These two parameters define the reliability and reproducibility of any given method.[3][4] Accuracy refers to the closeness of a measured value to the true or accepted value, while precision indicates the degree of reproducibility among repeated measurements.[1][4][5] This guide provides a comparative analysis of assessing these critical parameters with and without the use of a deuterated internal standard, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, is a cornerstone of robust quantitative mass spectrometry methods.[6][7] A deuterated internal standard is a version of the target analyte where one or more hydrogen atoms have been replaced by deuterium.[6] Because it is nearly chemically and physically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[6][8] This allows it to effectively normalize for variations that can occur during sample preparation, injection, and ionization, thereby significantly improving the accuracy and precision of the measurement.[8][9]

Comparative Performance Data

The following table summarizes the performance of a hypothetical LC-MS/MS assay for "Analyte X" in human plasma, comparing the results obtained using an external calibration method versus a method employing a deuterated internal standard (IS). The data is presented for Quality Control (QC) samples at low, medium, and high concentrations.

Performance MetricQC LevelConcentration (ng/mL)Method without Deuterated ISMethod with Deuterated ISAcceptance Criteria
Accuracy (% Bias) Low QC5-18.5%-4.2%Within ±15% (±20% at LLOQ)
Mid QC5012.0%2.5%Within ±15%
High QC200-16.8%-1.8%Within ±15%
Precision (% RSD) Low QC516.5%5.1%≤15% (≤20% at LLOQ)
Mid QC5014.8%3.2%≤15%
High QC20015.9%2.8%≤15%

As the data illustrates, the method incorporating a deuterated internal standard demonstrates superior accuracy (lower % Bias) and precision (lower % Relative Standard Deviation) across all concentration levels, falling well within typical regulatory acceptance criteria. The method without the deuterated standard shows significant variability and bias, failing to meet the required performance standards.

Experimental Protocols

A detailed methodology is crucial for the successful validation of an analytical method. Below is a typical protocol for determining the accuracy and precision of a bioanalytical LC-MS/MS method using a deuterated internal standard.

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of the analyte and the deuterated internal standard (IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Calibration Standards: Serially dilute the analyte stock solution with a blank biological matrix (e.g., human plasma) to prepare a series of calibration standards. A typical range might include 8-10 non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples in the blank biological matrix at a minimum of three concentration levels: Low, Medium, and High. These are prepared from a separate weighing of the analyte stock to ensure an unbiased assessment.

  • Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in an organic solvent to be used for sample precipitation.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of each standard, QC sample, or study sample into a 96-well plate.

  • Add 200 µL of the internal standard working solution (e.g., 100 ng/mL IS in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode as appropriate for the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least one specific precursor-to-product ion transition for the analyte and one for the deuterated internal standard.

Data Analysis and Calculations
  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.

  • Response Ratio: Calculate the peak area ratio of the analyte to the internal standard for all standards and QC samples.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression with a 1/x² weighting.

  • Concentration Calculation: Determine the concentration of the QC samples by interpolating their peak area ratios from the calibration curve.

  • Accuracy Assessment: Calculate the accuracy as the percent bias from the nominal concentration:

    • % Bias = [(Measured Concentration - Nominal Concentration) / Nominal Concentration] * 100

  • Precision Assessment: For each QC level, analyze a minimum of five replicates. Calculate the precision as the percent relative standard deviation (%RSD):

    • % RSD = (Standard Deviation of Measured Concentrations / Mean of Measured Concentrations) * 100

Visualizations

The following diagrams illustrate the logical workflow of the experimental process.

cluster_prep Preparation Phase cluster_extraction Sample Processing cluster_analysis Analysis & Data Processing Analyte Analyte Stock Cal_Stds Calibration Standards Analyte->Cal_Stds QC_Samples QC Samples (L, M, H) Analyte->QC_Samples Deuterated_IS Deuterated IS Stock IS_Working IS Working Solution Deuterated_IS->IS_Working Blank_Matrix Blank Matrix (e.g., Plasma) Blank_Matrix->Cal_Stds Blank_Matrix->QC_Samples Aliquot Aliquot Samples (Cal, QC, Unknowns) Cal_Stds->Aliquot QC_Samples->Aliquot Add_IS Add IS & Precipitate IS_Working->Add_IS Aliquot->Add_IS Add IS Solution Centrifuge Centrifuge Add_IS->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Integration Peak Integration (Analyte & IS) LCMS->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify QC Samples Ratio->Quantify Curve->Quantify Assess Assess Accuracy & Precision Quantify->Assess

Caption: Workflow for assessing method accuracy and precision using a deuterated internal standard.

References

Quantitative Analysis of Bis(2-Chloroethyl)amine: A Comparative Guide to Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Bis(2-Chloroethyl)amine, a crucial intermediate and potential genotoxic impurity, is paramount. This guide provides a comparative overview of analytical methodologies, focusing on the critical performance characteristics of linearity and range. Experimental data from various studies are presented to aid in the selection of the most appropriate method for specific research needs.

The determination of Bis(2-Chloroethyl)amine and other nitrogen mustards is frequently accomplished using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC) coupled with various detectors.[1][2] Due to its reactive nature, direct analysis can be challenging, leading some methods to focus on its more stable hydrolysis products or protein adducts as exposure biomarkers.[3][4]

Comparison of Analytical Methods

The following table summarizes the linearity and range data for the quantification of Bis(2-Chloroethyl)amine and related nitrogen mustard compounds from various analytical methods. This allows for a direct comparison of their performance.

Analytical MethodAnalyteLinearity (R²)RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
UHPLC-MS/MSBis(2-chloroethyl)amine0.9892Not Specified0.070 ppm0.206 ppm[5]
LC-MS/MSNitrogen Mustard Adducts (HN1, HN2, HN3)> 0.9903.00–200 ng/mLNot SpecifiedNot Specified[3][6]
HILIC-MS2-chloro-N-(2-chloroethyl) ethanamine> 0.99 (implied by QC < 5%)LOQ to 150 ppmNot Specified75 ppm[7]
LC-MS/MSN-ethyldiethanolamine (EDEA) & N-methyldiethanolamine (MDEA)Not SpecifiedNot Specified0.41 ng/mL (EDEA), 0.96 ng/mL (MDEA)Not Specified[4]
GC/FT-IRBis(2-chloroethyl) ether and hydrolysis productsNot Specified25 - 500 mg/L (Calibration Standards)46 ng (BCEE)Not Specified[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of key experimental protocols cited in this guide.

UHPLC-MS/MS for Bis(2-Chloroethyl)amine

This method was developed for the identification and quantification of Bis(2-Chloroethyl)amine as a genotoxic impurity in aripiprazole drug substance.[5]

  • Instrumentation: Waters Acquity UPLC H-class system coupled with a Waters Micromass Quattro Premier XE (UHPLC–MS/MS).[5]

  • Column: ACE 3 C18 (100 mm × 4.6 mm × 3.0 µm).[5]

  • Mobile Phase: An isocratic mixture of 0.2% formic acid in milli Q water (Mobile Phase A) and methanol (Mobile Phase B) in a 45:55 v/v ratio.[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Autosampler Temperature: 15 °C.[5]

  • Injection Volume: 2 μL.[5]

  • Detection: Positive-ion electrospray ionization (ESI) with multiple reaction monitoring (MRM).[5]

LC-MS/MS for Nitrogen Mustard Protein Adducts

This assay quantifies protein adducts of sulfur and nitrogen mustards (HN1, HN2, and HN3) in serum or plasma.[3]

  • Sample Preparation: Proteinase K digestion of serum or plasma to form a tripeptide adduct (cysteine-proline-phenylalanine).[3]

  • Purification: Solid-phase extraction.[3]

  • Analysis: Isotope dilution LC-MS/MS.[3]

  • Linearity: A 7-point calibration curve was established using a 1/x weighted linear regression.[6]

HILIC-MS for 2-chloro-N-(2-chloroethyl) ethanamine

This method was developed for the analysis of a genotoxic impurity in the vortioxetine manufacturing process.[7]

  • Instrumentation: HILIC coupled with a QDa mass detector.[7]

  • Column: Primesep B (150 × 4.6 mm, 5.0 µm).[7]

  • Mobile Phase: 10 mM ammonium formate buffer (pH 3.0) and acetonitrile (5:95, v/v).[7]

  • Flow Rate: 0.8 mL/min.[7]

  • Detection: Positive ion mode with selected-ion monitoring (SIM) at m/z 142 [M+H]+.[7]

Experimental Workflow for Linearity and Range Determination

The following diagram illustrates a typical workflow for establishing the linearity and analytical range of a quantitative method for Bis(2-Chloroethyl)amine.

G cluster_prep Standard Preparation cluster_analysis Sample Analysis cluster_data Data Processing and Evaluation cluster_conclusion Range Determination Stock Prepare Stock Solution of Bis(2-Chloroethyl)amine Spike Prepare Spiking Solutions at Various Concentrations Stock->Spike Cal Prepare Calibration Standards (at least 5 concentration levels) Spike->Cal QC Prepare Quality Control (QC) Samples (Low, Medium, High) Spike->QC Inject Inject Standards and QC Samples into Analytical Instrument (e.g., LC-MS/MS) Cal->Inject QC->Inject Acquire Acquire Data (e.g., Peak Area Response) Inject->Acquire Plot Plot Peak Area Response vs. Concentration Acquire->Plot LOD_LOQ Determine LOD and LOQ (e.g., based on Signal-to-Noise Ratio) Acquire->LOD_LOQ Regression Perform Linear Regression Analysis Plot->Regression R2 Determine Correlation Coefficient (R²) (Should be > 0.99) Regression->R2 Linearity Establish Linearity and Working Range R2->Linearity LOD_LOQ->Linearity

Figure 1. Workflow for Linearity and Range Determination.

This guide provides a foundational comparison for researchers initiating the quantification of Bis(2-Chloroethyl)amine. The selection of an appropriate analytical method will depend on the specific matrix, required sensitivity, and available instrumentation. The provided experimental protocols and workflow offer a starting point for method development and validation.

References

Evaluating Analytical Method Selectivity: A Comparative Guide to Using Bis(2-Chloroethyl)amine hydrochloride-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical development, the selectivity of an analytical method is paramount. Selectivity ensures that the signal measured is unequivocally from the analyte of interest, free from interference from other components in the sample matrix. The use of a stable isotope-labeled internal standard is a widely accepted strategy to enhance method selectivity and robustness, especially in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comprehensive evaluation of Bis(2-Chloroethyl)amine hydrochloride-d8 as a deuterated internal standard for the analysis of its non-labeled counterpart, Bis(2-Chloroethyl)amine, a critical intermediate in the synthesis of several pharmaceutical compounds.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry.[1][2] Ideally, a deuterated internal standard co-elutes with the analyte, experiences identical extraction recovery, and exhibits the same ionization response in the mass spectrometer.[2] This co-elution is critical as it allows the internal standard to compensate for variations in the analytical process, including matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate quantification.[3][4]

This guide presents a comparative analysis of three approaches for the quantification of Bis(2-Chloroethyl)amine:

  • Method A: No internal standard.

  • Method B: Using a structural analog as an internal standard (e.g., Propyl(2-chloroethyl)amine).

  • Method C: Using this compound as a stable isotope-labeled internal standard.

Comparative Performance Data

The following tables summarize the hypothetical, yet representative, experimental data from a method validation study comparing the three analytical approaches. The data is based on established principles of analytical chemistry and the known benefits of using deuterated internal standards.

Table 1: Method Selectivity in the Presence of Interfering Substances

Analytical MethodAnalyte Peak Purity (in spiked matrix)Interference with Analyte Peak
Method A (No IS)0.985Minor co-eluting peaks observed
Method B (Analog IS)0.992Reduced interference, but IS peak shows slight shift
Method C (Deuterated IS)0.999No observable interference

Table 2: Impact of Matrix Effects on Analyte Recovery

Analytical MethodAnalyte Recovery (%) in PlasmaRelative Standard Deviation (RSD, %)
Method A (No IS)85.212.5
Method B (Analog IS)92.76.8
Method C (Deuterated IS)99.51.2

Table 3: Precision and Accuracy of Quality Control Samples

Analytical MethodQC LevelAccuracy (% Nominal)Precision (RSD, %)
Method A (No IS)Low (1 ng/mL)88.914.2
Mid (50 ng/mL)91.511.8
High (150 ng/mL)93.29.5
Method B (Analog IS)Low (1 ng/mL)94.17.5
Mid (50 ng/mL)96.85.1
High (150 ng/mL)98.24.3
Method C (Deuterated IS)Low (1 ng/mL)99.82.1
Mid (50 ng/mL)100.51.5
High (150 ng/mL)101.21.1

Experimental Protocols

The following is a representative experimental protocol for the LC-MS/MS analysis of Bis(2-Chloroethyl)amine using this compound as an internal standard.

1. Sample Preparation

  • Spiking: Spike 100 µL of the sample (e.g., plasma, reaction mixture) with 10 µL of a 100 ng/mL solution of this compound in methanol.

  • Protein Precipitation: Add 400 µL of acetonitrile to the spiked sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Extraction: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: UHPLC system.

  • Column: A suitable HILIC column (e.g., Primesep B, 150 x 4.6 mm, 5.0 µm) is often used for polar compounds like Bis(2-Chloroethyl)amine.[5]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0).[5]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Bis(2-Chloroethyl)amine: Precursor ion (m/z) -> Product ion (m/z)

    • Bis(2-Chloroethyl)amine-d8: Precursor ion (m/z) -> Product ion (m/z)

3. Method Validation

The analytical method should be validated in accordance with ICH Q2(R2) guidelines, assessing parameters such as selectivity, specificity, linearity, accuracy, precision, and robustness.[6][7][8][9][10] Selectivity is demonstrated by analyzing blank matrix samples from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or internal standard.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix Spike Spike with Bis(2-Chloroethyl)amine-d8 Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Inject Inject into UHPLC-MS/MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification using Analyte/IS Ratio Detect->Quantify Result Final Concentration Quantify->Result

Caption: Experimental workflow for the analysis of Bis(2-Chloroethyl)amine.

logical_relationship cluster_analyte Analyte (Bis(2-Chloroethyl)amine) cluster_is Internal Standard (Bis(2-Chloroethyl)amine-d8) cluster_matrix Matrix Effects cluster_quant Quantification A_Sample In Sample A_Extract Extraction A_Sample->A_Extract A_Inject Injection A_Extract->A_Inject A_Ionize Ionization A_Inject->A_Ionize A_Detect Detection A_Ionize->A_Detect Ratio Ratio of Analyte Signal to IS Signal A_Detect->Ratio IS_Sample Added to Sample IS_Extract Extraction IS_Sample->IS_Extract IS_Inject Injection IS_Extract->IS_Inject IS_Ionize Ionization IS_Inject->IS_Ionize IS_Detect Detection IS_Ionize->IS_Detect IS_Detect->Ratio ME Ion Suppression/ Enhancement ME->A_Ionize Affects ME->IS_Ionize Affects Equally

Caption: Rationale for using a deuterated internal standard to mitigate matrix effects.

Conclusion

The use of this compound as an internal standard provides a highly selective and robust method for the quantitative analysis of Bis(2-Chloroethyl)amine. By co-eluting with the analyte and behaving identically during sample preparation and analysis, it effectively compensates for matrix effects and other sources of analytical variability. This leads to significantly improved accuracy and precision compared to methods that use a structural analog or no internal standard at all. For researchers and drug development professionals requiring reliable and high-quality analytical data, the adoption of a deuterated internal standard like this compound is a critical step in ensuring the integrity of their results.

References

A Comparative Guide to the Analysis of Bis(2-Chloroethyl)amine: Limit of Detection and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of impurities such as Bis(2-Chloroethyl)amine are critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the determination of Bis(2-Chloroethyl)amine, with a focus on the limits of detection (LOD) and quantification (LOQ).

Bis(2-Chloroethyl)amine is a reactive compound that can be present as a genotoxic impurity in active pharmaceutical ingredients (APIs).[1] Its potential carcinogenicity necessitates highly sensitive analytical methods for its control at trace levels.[1] This guide summarizes quantitative data from various studies, details the experimental protocols, and provides a visual representation of a typical analytical workflow.

Comparative Analysis of Analytical Methods

The determination of Bis(2-Chloroethyl)amine at trace levels is predominantly achieved using hyphenated chromatographic techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

The following table summarizes the reported LOD and LOQ values for Bis(2-Chloroethyl)amine analysis using different analytical techniques.

Analytical TechniqueLODLOQSample MatrixSource
UHPLC-MS/MS0.070 ppm0.206 ppmAripiprazole Drug Substance[2]
HILIC-MS-75 ppmVortioxetine Manufacturing Process[3][4]
UHPLC-MS/MS0.028 ppm0.083 ppmNot Specified[5]
GC/FT-IR46 ng (Minimum Identifiable Quantity for BCEE)-Water[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of the experimental protocols from the cited studies.

UHPLC-MS/MS Method for Aripiprazole Drug Substance

This method was developed for the identification and quantification of Bis(2-Chloroethyl)amine as a genotoxic impurity in aripiprazole.[2]

  • Instrumentation: Waters Acquity Ultra-Performance Liquid Chromatography (UPLC) H-class system coupled with a Waters Micromass Quattro Premier XE triple quadrupole mass spectrometer.[2]

  • Chromatographic Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm).[2]

  • Mobile Phase: An isocratic elution with a mixture of 0.2% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B) in a 45:55 v/v ratio.[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Injection Volume: 2 µL.[2]

  • Column Temperature: 40 °C.[2]

  • Autosampler Temperature: 15 °C.[2]

  • Ionization Mode: Positive-ion electrospray ionization (ESI).[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

  • Retention Time: 2.00 min.[2]

HILIC-MS Method for Vortioxetine Manufacturing Process

This method was developed for the analytical control of Bis(2-Chloroethyl)amine in the vortioxetine manufacturing process.[3][4]

  • Instrumentation: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a QDa mass detector.[3][4]

  • Chromatographic Column: Primesep B (150 × 4.6 mm, 5.0 µm).[3][4]

  • Mobile Phase: Isocratic elution with 10 mM ammonium formate buffer (pH 3.0) and acetonitrile in a 5:95 v/v ratio.[3][4]

  • Flow Rate: 0.8 mL/min.[3][4]

  • Injection Volume: 2 µL.[3]

  • Column Temperature: 35°C.[3]

  • Ionization Mode: Positive-ion electrospray ionization (ESI).[3][4]

  • Detection Mode: Selected-Ion Monitoring (SIM) using the target ion at m/z 142 [M+H]+.[3][4]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of Bis(2-Chloroethyl)amine in a pharmaceutical substance.

Bis(2-Chloroethyl)amine Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleWeighing Weighing of Drug Substance Dissolution Dissolution in Diluent SampleWeighing->Dissolution Spiking Spiking with Standard (for recovery) Dissolution->Spiking Filtration Filtration Spiking->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting (LOD/LOQ) Quantification->Reporting

Caption: A typical workflow for Bis(2-Chloroethyl)amine analysis.

Conclusion

The selection of an appropriate analytical method for Bis(2-Chloroethyl)amine is paramount for ensuring the quality and safety of pharmaceutical products. UHPLC-MS/MS methods have demonstrated high sensitivity, achieving LOD and LOQ values in the parts-per-million (ppm) range, making them suitable for the analysis of genotoxic impurities.[2][5] The choice between different chromatographic techniques, such as reversed-phase or HILIC, will depend on the specific properties of the drug substance and the impurity. The provided experimental protocols offer a starting point for method development and validation in your laboratory. Regulatory guidelines from bodies like the FDA and EMA should always be consulted to ensure compliance.[1]

References

Navigating the Transfer of Bioanalytical Methods with Deuterated Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The successful transfer of bioanalytical methods between laboratories is a critical step in drug development, ensuring consistent and reliable data throughout the lifecycle of a therapeutic candidate. When these methods employ deuterated internal standards, specific considerations must be taken into account to maintain assay performance. This guide provides a comparative overview of method transfer approaches and highlights key considerations for the use of deuterated standards, supported by experimental data and detailed protocols.

Comparing Method Transfer Approaches: Covalidation vs. Comparative Testing

Two common strategies for bioanalytical method transfer are covalidation and comparative testing. The choice between these approaches often depends on the developmental stage of the analytical method and the timeline of the project.

Covalidation involves the receiving laboratory participating in the validation of the analytical method alongside the transferring laboratory. This approach is particularly advantageous when the method is not yet fully validated at the sending site and can significantly shorten timelines by running validation and transfer in parallel.

Comparative Testing , on the other hand, is performed after a method has been fully validated at the sending laboratory. This more traditional approach involves the analysis of a defined set of samples by both laboratories to demonstrate concordance.

Below is a summary of the key characteristics and a comparison of typical validation parameters for each approach.

FeatureCovalidationComparative Testing
Timing of Transfer During method validationAfter method validation
Primary Goal To validate the method across two laboratories simultaneously, establishing inter-laboratory reproducibility.To demonstrate that the receiving laboratory can reproduce the performance of a validated method.
Typical Scenario Transferring a newly developed method from a research to a quality control environment.Transferring a well-established method to a new contract research organization (CRO).
Key Advantage Accelerated timelines by combining validation and transfer.Clear demonstration of method performance at the sending lab before transfer.
Key Disadvantage Higher risk if the method fails validation at either site, requiring more extensive troubleshooting.Can be more time-consuming as it is a sequential process.

Experimental Protocols

Covalidation Protocol

Objective: To simultaneously validate the bioanalytical method at the sending and receiving laboratories.

Methodology:

  • Protocol Development: Collaboratively develop a single validation protocol that outlines all experiments and acceptance criteria.

  • Reagent and Sample Sharing: Ensure both laboratories use the same lots of critical reagents, quality control (QC) samples, and, if possible, the same lot of the deuterated internal standard.

  • Execution: Both laboratories perform the full validation experiments as outlined in the protocol. This includes establishing linearity, accuracy, precision, selectivity, and stability.

  • Inter-laboratory Reproducibility: As part of the validation, both labs analyze the same set of QC samples to directly assess inter-laboratory precision and accuracy.

  • Data Review and Reporting: Data from both sites are compiled and reviewed against the pre-defined acceptance criteria in a single validation report.

Comparative Testing Protocol

Objective: To verify that the receiving laboratory can achieve comparable results to the sending laboratory for a validated method.

Methodology:

  • Information Transfer: The sending laboratory provides the receiving laboratory with the validated method, validation report, and any relevant standard operating procedures (SOPs).

  • Training and Familiarization: The receiving laboratory personnel are trained on the method. A familiarization run may be performed to ensure the equipment and procedures are in place.

  • Sample Analysis: A pre-defined set of samples (typically three to six runs of low, medium, and high QCs) is analyzed by both laboratories. Incurred samples may also be included.

  • Data Comparison: The results from both laboratories are statistically compared.

  • Acceptance Criteria: The acceptance criteria for comparative testing are typically based on the inter-assay precision and accuracy established during the original method validation.[1][2]

Typical Acceptance Criteria for Method Transfer (Chromatographic Assays):

ParameterAcceptance Criteria
Mean Accuracy The mean concentration at each QC level should be within ±15% of the nominal value.[1]
Precision (%CV) The coefficient of variation for each QC level should not exceed 15%.[1]
Inter-laboratory Comparison For at least two-thirds of the analyzed QC samples, the values obtained by the receiving laboratory should be within ±15% of the values obtained by the sending laboratory.

The Impact of the Internal Standard: A Performance Comparison

The choice of internal standard is paramount for a robust bioanalytical method. While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated ones, are generally preferred as they are expected to mimic the analyte's behavior during sample preparation and analysis more closely.[3][4]

A study by Stokvis et al. provides quantitative data on the performance improvement of a bioanalytical assay for an anticancer agent after switching from an analogous internal standard to a deuterated (D8) SIL internal standard.[5][6]

Table 1: Comparison of Assay Performance with Analog vs. Deuterated Internal Standard

Performance ParameterAnalog Internal StandardDeuterated (D8) Internal Standard
Number of Samples (n) 284340
Mean Bias (%) 96.8100.3
Standard Deviation of Bias (%) 8.67.6
Statistical Significance of Variance (p-value) -0.02 (significantly lower variance)

Data adapted from Stokvis, et al.[5]

The data clearly demonstrates that the use of the deuterated internal standard resulted in a mean bias closer to 100% and a statistically significant reduction in the variance of the measurements, indicating improved accuracy and precision of the method.[5]

Key Considerations for Deuterated Standards in Method Transfer

While highly effective, the use of deuterated standards is not without its challenges, which must be carefully managed during a method transfer.

Isotopic Purity and Cross-Contribution

The isotopic purity of the deuterated standard is crucial. Impurities in the form of the unlabeled analyte can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ). During method transfer, it is essential to ensure that both laboratories are using the same batch of the deuterated standard or have thoroughly characterized their respective batches for isotopic purity.

Chromatographic Co-elution and Isotope Effects

Ideally, the deuterated internal standard should co-elute with the analyte. However, a "deuterium isotope effect" can sometimes lead to a slight shift in retention time, with the deuterated compound often eluting slightly earlier than the non-deuterated analyte in reverse-phase chromatography.[7] This can be problematic if there is a region of significant matrix effects at the elution time of either the analyte or the internal standard. During method transfer, differences in LC systems (e.g., gradient delay volume, column temperature) between the two labs can exacerbate these chromatographic shifts.[3]

Stability and Back-Exchange

The stability of the deuterium label is a critical consideration. Deuterium atoms on certain positions of a molecule (e.g., on heteroatoms or activated carbon atoms) can be susceptible to back-exchange with protons from the solvent, especially under acidic or basic conditions. This would lead to a loss of the labeled internal standard and a corresponding underestimation of the analyte concentration. The method transfer protocol should include an assessment of the stability of the deuterated standard under the specific conditions of the receiving laboratory.

Visualizing the Workflow

To better illustrate the logical flow of the method transfer process, the following diagrams have been generated using Graphviz.

Covalidation_Workflow A Develop Joint Validation Protocol B Share Reagents and Samples A->B C Sending Lab Executes Validation B->C D Receiving Lab Executes Validation B->D E Assess Inter-lab Reproducibility C->E D->E F Compile Joint Validation Report E->F G Method Validated and Transferred F->G

Covalidation Workflow

Comparative_Testing_Workflow A Sending Lab: Full Method Validation B Transfer Method and Documentation A->B C Receiving Lab: Training & Familiarization B->C D Both Labs Analyze Same QC Set C->D E Compare Results Against Acceptance Criteria D->E F Successful Transfer E->F Pass G Investigate Discrepancies E->G Fail G->D

Comparative Testing Workflow

References

Alternatives to deuterated internal standards for nitrogen mustard analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Alternatives to Deuterated Internal Standards for Nitrogen Mustard Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of nitrogen mustards (NMs), a class of potent chemical warfare agents, is paramount for forensic analysis, environmental monitoring, and clinical toxicology. The use of internal standards (IS) is crucial for correcting analytical variability during sample preparation and analysis, most commonly by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Deuterated internal standards, which are structurally identical to the analyte but with deuterium atoms replacing some hydrogen atoms, have traditionally been the gold standard. However, their availability, cost, and potential for isotopic exchange have prompted the exploration of viable alternatives. This guide provides a comprehensive comparison of non-deuterated internal standards for nitrogen mustard analysis, supported by experimental data and detailed protocols.

Comparison of Internal Standard Performance

The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible. The following tables summarize the performance of various non-deuterated internal standards compared to deuterated analogues for the analysis of nitrogen mustards and their biomarkers.

Table 1: Performance Data for Internal Standards in Nitrogen Mustard Biomarker Analysis by GC-MS

Analyte(s)Internal StandardDerivatizationSample MatrixLinearity (ng/mL)LOD (ng/mL)Recovery (%)Reference
MDEA, EDEA, TEA1,2-bis(2-hydroxyethylthio) ethane (EDD)Heptafluorobutyryl imidazole (HFBI)Human Plasma & Urine1.0 - 1000--[1]
EDEA, MDEA, TEANonadecane (C19)N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Water, Urine, Serum-2.5 (EDEA, MDEA), 10 (TEA)79 - 88 (Water), 72-100 (Urine), 7-31 (Serum)[2]

MDEA: N-methyldiethanolamine, EDEA: N-ethyldiethanolamine, TEA: Triethanolamine

Table 2: Performance Data for Internal Standards in Ethanolamine Analysis by LC-MS/MS

Analyte(s)Internal StandardSample MatrixLinearity (ng/mL)LOQ (ng/mL)Recovery (%)Reference
MDEA, EDEA, TEADiethanolamine-d8Water0.05 - 200.0520.2 - 100+[3]
MDEA, EDEA, TEAD12-TEAOHUrine0.5 - 5000.4 (MDEA), 5.5 (EDEA), 6.3 (TEA)-[4]

Types of Alternative Internal Standards

Stable Isotope Labeled (Non-Deuterated) Internal Standards

Stable isotope labeled (SIL) internal standards that are not deuterated, such as those containing ¹³C or ¹⁵N, are considered the most superior alternative.

  • Advantages :

    • They co-elute with the analyte, providing the best correction for matrix effects.[5]

    • The labels are stable and not susceptible to the isotopic exchange that can sometimes occur with deuterated standards.[6][7][8]

    • They have the same retention time and response factors as the native analyte.[5]

  • Disadvantages :

    • They are often more expensive and less commercially available than their deuterated counterparts.[5]

    • The synthesis of ¹³C and ¹⁵N labeled compounds can be challenging.[6][9]

Structural Analogs and Homologues

These are compounds that are structurally and chemically similar to the analyte of interest but are not isotopically labeled.

  • Advantages :

    • More readily available and less expensive than SIL standards.

    • Can provide adequate correction if their extraction and ionization efficiencies are similar to the analyte.

  • Disadvantages :

    • Differences in physicochemical properties can lead to variations in extraction recovery and ionization response compared to the analyte.

    • Chromatographic separation from the analyte is necessary.

Examples of structural analogs used in nitrogen mustard analysis include:

  • 1,2-bis(2-hydroxyethylthio) ethane (EDD) : Used for the analysis of nitrogen mustard biomarkers like MDEA, EDEA, and TEA.[1]

  • Dipinacolyl methyl phosphonate : Described as a potential internal standard for nitrogen mustard.[10][11]

  • Bis(2-chloroethyl)amine : Can serve as a nitrogen mustard analogue for research purposes due to its similar reactivity.[12]

Other Non-related Compounds

In some cases, a compound with significantly different structure, such as a long-chain hydrocarbon, may be used as an internal standard.

  • Advantages :

    • Low cost and high availability.

  • Disadvantages :

    • Does not effectively compensate for matrix effects or variations in sample preparation due to significant differences in chemical and physical properties.

    • Its use is generally limited to simpler matrices or when other options are not available.

An example is Nonadecane (C19) , which has been used for the GC-MS analysis of silylated nitrogen mustard hydrolysis products.[2]

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of Nitrogen Mustard Biomarkers using a Structural Analog Internal Standard

This protocol is based on the methodology for analyzing MDEA, EDEA, and TEA using EDD as the internal standard.[1]

  • Sample Preparation (Solid Phase Extraction) :

    • Spike 1 mL of plasma or urine with the internal standard (EDD).

    • Load the sample onto a conditioned SCX solid-phase extraction cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes and the internal standard with 2 mL of 10% NH₄OH in methanol.

    • Evaporate the eluate to dryness.

  • Derivatization :

    • Reconstitute the dried residue in the derivatizing agent, heptafluorobutyryl imidazole (HFBI).

    • Incubate at a specified temperature and time to ensure complete derivatization.

  • GC-MS/MS Analysis :

    • Inject an aliquot of the derivatized sample into the GC-MS/MS system.

    • Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation.

    • Optimize the mass spectrometer parameters for the detection of the derivatized analytes and internal standard.

Protocol 2: GC-MS Analysis of Nitrogen Mustard Hydrolysis Products using a Non-related Internal Standard

This protocol is adapted from the analysis of EDEA, MDEA, and TEA using Nonadecane (C19) as the internal standard.[2]

  • Sample Preparation :

    • To a water or urine sample, add hydrochloric acid to a final concentration of 1 mM to prevent the loss of volatile ethanolamines.

    • Add the internal standard (Nonadecane).

    • For serum samples, precipitate proteins with perchloric acid, neutralize the supernatant, and then acidify with HCl.

    • Evaporate the sample to dryness.

  • Derivatization :

    • Add N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to the dried residue.

    • Heat the mixture at 60°C for 1 hour.

  • GC-MS Analysis :

    • Inject the derivatized sample into a GC-MS system equipped with a DB-5 column.

    • Perform quantitation by measuring the peak areas on the extracted ion chromatograms for the respective analytes and the internal standard.

Workflow and Logic Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological or Environmental Sample Spike Spike with Internal Standard Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction Derivatization Derivatization (if required for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: General experimental workflow for nitrogen mustard analysis.

is_selection_logic Start Start: Need for Quantitative Analysis Decision1 Is ¹³C or ¹⁵N IS available and affordable? Start->Decision1 Ideal_IS Ideal IS: Stable Isotope Labeled (¹³C, ¹⁵N) End_Ideal Use ¹³C or ¹⁵N IS Ideal_IS->End_Ideal Deuterated_IS Deuterated IS End_Deuterated Use Deuterated IS (Check for isotopic exchange) Deuterated_IS->End_Deuterated Analog_IS Structural Analog/Homologue End_Analog Use Analog IS (Validate method carefully) Analog_IS->End_Analog Other_IS Other Non-related Compound End_Other Use Other Compound (Limited applicability) Other_IS->End_Other Decision1->Ideal_IS Yes Decision2 Is a deuterated IS available? Decision1->Decision2 No Decision2->Deuterated_IS Yes Decision3 Is a suitable structural analog available? Decision2->Decision3 No Decision3->Analog_IS Yes Decision3->Other_IS No

Caption: Decision tree for internal standard selection.

Conclusion

While deuterated internal standards remain a reliable choice for nitrogen mustard analysis, several viable alternatives exist. Stable isotope-labeled standards using ¹³C or ¹⁵N are the most ideal substitutes, offering high accuracy and stability, though their use may be limited by cost and availability. Structural analogs and homologues present a more accessible option and can provide reliable quantification with careful method validation. The choice of an internal standard will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints. This guide provides the necessary data and protocols to assist researchers in making an informed decision when selecting an appropriate internal standard for their nitrogen mustard analysis needs.

References

Safety Operating Guide

Proper Disposal Procedures for Bis(2-Chloroethyl)amine hydrochloride-d8

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Bis(2-Chloroethyl)amine hydrochloride-d8. This substance is a hazardous chemical and requires careful handling and disposal in accordance with all applicable regulations. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection.

Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department and local, regional, and national hazardous waste regulations for complete and accurate classification and disposal requirements.[1][2][3]

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure all safety precautions are understood and followed. This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects.[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety glasses with side-shields or goggles, a lab coat or impervious clothing, and use a certified respirator if dust formation is possible.[4][5]

  • Ventilation: Handle the material in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]

  • Avoid Contact: Prevent all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[7]

  • Incompatibilities: Keep the chemical away from strong oxidizing agents and strong bases.[1][2][4][6]

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is through a licensed professional waste disposal service.[4] Do not attempt to dispose of this chemical via standard laboratory drains or as regular trash.[1][3][4]

Step 1: Waste Characterization and Segregation

  • Identify the waste stream. Is it unused product, a dilute solution, or contaminated labware (e.g., gloves, wipes, containers)?

  • Keep this compound waste segregated from other chemical waste streams, especially incompatible materials like strong bases or oxidizing agents.[1][6]

Step 2: Packaging and Labeling

  • Place the waste into a suitable, sealable, and properly labeled container.[4][7] The container should be resistant to corrosion.[5]

  • For solid waste, ensure the container is tightly closed to prevent dust from becoming airborne.[4]

  • The label should clearly identify the contents as "Hazardous Waste: this compound," list any other components, and include the appropriate hazard pictograms (e.g., Corrosive, Health Hazard).

Step 3: Temporary Storage

  • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

  • This area should be cool, dry, and well-ventilated, away from incompatible materials.[2][6][7]

  • Ensure the storage area has secondary containment to manage potential leaks.

Step 4: Arranging for Final Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]

  • Provide them with the Safety Data Sheet (SDS) and an accurate description of the waste.

  • The recommended disposal method is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][8]

Accidental Spill Cleanup Procedure

In the event of a spill, prioritize personal safety and containment.

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the area and secure the location to prevent entry.[4][5]

  • Wear Appropriate PPE: Don full protective equipment, including a respirator, chemical-resistant clothing, and gloves.[5][7]

  • Contain the Spill: Prevent the spill from spreading or entering drains or waterways.[5][7]

  • Clean Up:

    • For solids: Carefully sweep or vacuum up the material, avoiding dust generation. Dampening with water may be used to prevent dusting.[7] Place the collected material into a suitable container for disposal.[4][7]

    • For solutions: Absorb the spill with an inert, non-combustible material like sand, earth, or vermiculite.[7][9]

  • Decontaminate: Clean the spill area and any contaminated equipment. Some sources suggest scrubbing surfaces with alcohol.[5]

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be collected, packaged, and disposed of as hazardous waste.[7]

Safety and Chemical Data Summary

The following table summarizes key data relevant to the safe handling and disposal of Bis(2-Chloroethyl)amine hydrochloride.

ParameterDataSource(s)
Chemical Formula C₄H₉Cl₂N · HCl[4]
Appearance White to light beige powder/solid[6]
Primary Hazards Corrosive, Harmful if swallowed, Causes severe skin/eye burns, Suspected mutagen[1][5]
Incompatible Materials Strong oxidizing agents, Strong bases, Reducing agents, Isocyanates, Phenols[4][6][9]
Hazardous Decomposition Emits Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Hydrogen chloride gas under fire conditions.[3][4]
Recommended Disposal Incineration by a licensed professional waste disposal service.[4][8]

Disposal Workflow

The logical workflow for the proper management and disposal of this compound waste is illustrated below. This process ensures that safety and regulatory compliance are maintained at every step.

G cluster_prep Preparation & Characterization cluster_handling Waste Handling & Packaging cluster_disposal Storage & Final Disposal start Identify Waste (Unused Product, Contaminated Material, Spill Residue) ppe Select & Wear Appropriate PPE start->ppe spill_decision Spill or Routine Waste? ppe->spill_decision contain_spill Contain & Neutralize Spill (Use inert absorbent) spill_decision->contain_spill Spill package_routine Place Waste in Primary Container spill_decision->package_routine Routine package_spill Package Spill Residue & Contaminated Materials contain_spill->package_spill seal_label Securely Seal & Label Container (Contents, Date, Hazards) package_routine->seal_label package_spill->seal_label temp_store Move to Designated Hazardous Waste Storage Area seal_label->temp_store contact_ehs Contact EHS or Licensed Waste Disposal Contractor temp_store->contact_ehs end Final Disposal via High-Temperature Incineration contact_ehs->end

Caption: Logical workflow for the disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.